Omigapil maleate
Description
Structure
2D Structure
Properties
IUPAC Name |
N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAZQLMBEHYFJA-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200189-97-5 | |
| Record name | Omigapil maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200189975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OMIGAPIL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q69BFZ4OP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on Omigapil Maleate and the GAPDH-Siah1 Mediated Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omigapil (also known as TCH346 or CGP3466) is a small molecule neuroprotective agent that has been investigated for its therapeutic potential in various neurodegenerative and muscular diseases.[1] Its primary mechanism of action involves the inhibition of a specific cell death pathway mediated by the interaction of two key proteins: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and Siah E3 Ubiquitin Protein Ligase 1 (Siah1). This technical guide provides a comprehensive overview of the GAPDH-Siah1 mediated apoptosis pathway, the mechanism by which Omigapil maleate intervenes, and the experimental methodologies used to investigate these processes.
The GAPDH-Siah1 Mediated Apoptosis Pathway: A Dual-Function Protein's Role in Cell Death
GAPDH is a well-known enzyme critical to glycolysis, a central pathway of energy metabolism. However, emerging evidence has revealed its non-glycolytic roles, including its participation in programmed cell death, or apoptosis.[2][3][4] The GAPDH-Siah1 pathway represents a key cascade through which apoptotic signals are transduced to the nucleus, ultimately leading to cellular demise.
The sequence of events is as follows:
-
Apoptotic Stimulus and Nitric Oxide (NO) Production: A variety of cellular stressors and apoptotic stimuli can trigger the production of nitric oxide (NO) by nitric oxide synthases (NOS).[2][5][6]
-
S-Nitrosylation of GAPDH: NO mediates a post-translational modification of GAPDH called S-nitrosylation, specifically at the Cysteine-150 residue (Cys150) in its active site.[5][7] This modification inactivates the glycolytic function of GAPDH.[5]
-
Conformational Change and Binding to Siah1: S-nitrosylation induces a conformational change in GAPDH, which confers upon it the ability to bind to Siah1, an E3 ubiquitin ligase.[2][3][5] Siah1 is a protein involved in the ubiquitination and subsequent proteasomal degradation of target proteins.[8][9]
-
Nuclear Translocation: Siah1 possesses a nuclear localization signal (NLS), which GAPDH lacks.[10][11] By binding to Siah1, GAPDH is effectively "escorted" from the cytoplasm into the nucleus as a protein complex.[2][5][10]
-
Nuclear Stabilization and Apoptotic Action: Once in the nucleus, GAPDH stabilizes the otherwise rapidly degraded Siah1 protein.[2][5] This stabilized GAPDH-Siah1 complex is then able to ubiquitinate and degrade various nuclear proteins, leading to the activation of pro-apoptotic genes like p53 and ultimately, cell death.[1][2]
Caption: The GAPDH-Siah1 mediated apoptosis signaling pathway.
This compound: A Targeted Inhibitor of the GAPDH-Siah1 Interaction
Omigapil intervenes at a critical early stage of this death cascade. Its mechanism of action is characterized by a direct interaction with GAPDH.
-
Binding to GAPDH: Omigapil binds directly to the GAPDH protein.[1][12]
-
Inhibition of S-Nitrosylation: This binding prevents the initial S-nitrosylation of GAPDH that is triggered by nitric oxide.[1]
-
Blocking Complex Formation: By preventing S-nitrosylation, Omigapil effectively blocks the conformational change required for GAPDH to bind to Siah1.[1][5]
-
Preventing Nuclear Translocation and Apoptosis: Since the GAPDH-Siah1 complex cannot form, its translocation to the nucleus is inhibited, and the downstream apoptotic signaling is averted.[1][12]
Notably, Omigapil's neuroprotective action is reported to be 100 times more potent than selegiline, another neuroprotective agent, but it does not inhibit monoamine oxidase (MAO) enzymes.[1]
Caption: Mechanism of action of Omigapil in the GAPDH-Siah1 pathway.
Quantitative Data Presentation
The following tables summarize key quantitative data related to Omigapil from preclinical and clinical studies.
Table 1: Preclinical Efficacy of Omigapil
| Parameter | Value | Model System | Reference |
| Active Concentration Range | 10⁻¹² M to 10⁻⁵ M | Cellular and rodent models | [1] |
| Maximum Activity Concentration | ~10⁻⁹ M | Cellular and rodent models | [1] |
| Relative Potency | 100x more potent than selegiline | In vivo and in vitro studies | [1] |
Table 2: Phase 1 Clinical Trial Pharmacokinetics in Congenital Muscular Dystrophy (CMD) Patients
| Parameter | Value | Study Population | Reference |
| Age Range | 5-16 years | LAMA2-RD and COL6-RD patients | [12][13] |
| Number of Patients | 20 (10 LAMA2-RD, 10 COL6-RD) | LAMA2-RD and COL6-RD patients | [12][13] |
| Daily Oral Doses Tested | 0.02 to 0.08 mg/kg | LAMA2-RD and COL6-RD patients | [12][13] |
| Optimal Dose for Target Exposure | 0.06 mg/kg/day | LAMA2-RD and COL6-RD patients | [12][13] |
| Study Duration | 12 weeks of study drug | LAMA2-RD and COL6-RD patients | [12][13] |
| Outcome | Safe and well-tolerated; suitable PK profile | LAMA2-RD and COL6-RD patients | [13][14] |
Experimental Protocols
Investigating the GAPDH-Siah1 pathway and the effects of inhibitors like Omigapil requires specific molecular and cellular biology techniques. Detailed below are protocols for key assays.
Co-immunoprecipitation (Co-IP) for GAPDH-Siah1 Interaction
This technique is used to demonstrate a physical interaction between GAPDH and Siah1 in a cellular context and to show that Omigapil can disrupt this interaction.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., HEK293, neuronal cells) to ~80-90% confluency. Treat cells with an apoptotic stimulus (e.g., an NO donor like S-Nitrosoglutathione) in the presence or absence of Omigapil for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[15][16]
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose/sepharose beads for 1-2 hours at 4°C on a rotator.[15][17] This step reduces non-specific binding of proteins to the beads. Pellet the beads by centrifugation and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody specific to one of the proteins of interest (e.g., anti-GAPDH antibody) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A non-specific IgG antibody should be used as a negative control.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.[17]
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-Siah1 antibody). A successful Co-IP will show a band for Siah1 in the sample immunoprecipitated with the GAPDH antibody.
Caption: Experimental workflow for Co-immunoprecipitation (Co-IP).
Nuclear Translocation Assay
This assay visualizes and quantifies the movement of GAPDH into the nucleus upon apoptotic stimulation. It can be performed using immunofluorescence microscopy or by cellular fractionation followed by Western blot.
Methodology (Immunofluorescence):
-
Cell Culture and Treatment: Grow cells on glass coverslips or in glass-bottom plates.[18] Treat cells with the apoptotic stimulus with or without Omigapil.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA or serum). Incubate the cells with a primary antibody against GAPDH. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.[19][20]
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images of the GAPDH signal (e.g., green channel) and the nuclear signal (e.g., blue channel). The translocation is quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity of the GAPDH signal in multiple cells.[18][21]
Caption: Experimental workflow for a nuclear translocation assay.
Cell Viability and Apoptosis Assays
A variety of assays can be used to quantify the extent of apoptosis and the protective effect of Omigapil.[22][23][24][25]
Methodologies:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from cells with compromised membrane integrity, an indicator of late apoptosis or necrosis. Cytotoxicity is evaluated by measuring LDH activity in the culture medium.[4]
-
Annexin V Staining: Detects the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[22][23] Cells are stained with fluorescently-labeled Annexin V and analyzed by flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., Caspase-3/7) that are activated during apoptosis.[4] These assays typically use a substrate that releases a fluorescent or luminescent signal upon cleavage by the active caspase.[25]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[25]
Clinical Development and Future Directions
Omigapil was initially developed by Novartis and evaluated in clinical trials for Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS), but development for these indications was terminated due to a lack of benefit.[1] Subsequently, Santhera Pharmaceuticals acquired the compound for development in the treatment of congenital muscular dystrophies (CMD), specifically LAMA2-related dystrophy (LAMA2-RD) and COL6-related dystrophy (COL6-RD), where apoptosis is a known disease mechanism.[1][12]
A Phase 1 trial in pediatric patients with these forms of CMD established a favorable pharmacokinetic profile and demonstrated that Omigapil was safe and well-tolerated.[12][13][14][26] However, Santhera later announced the discontinuation of the program.[26]
Despite these setbacks, the targeting of the GAPDH-Siah1 pathway remains a compelling therapeutic strategy. The detailed understanding of this cell death cascade, facilitated by the robust experimental tools described herein, provides a solid foundation for the development of next-generation inhibitors. Future research may focus on identifying more potent or specific inhibitors of the GAPDH-Siah1 interaction and exploring their therapeutic potential in a wide range of diseases where NO-mediated apoptosis plays a pathogenic role, including neurodegenerative disorders, inflammatory conditions, and certain types of cancer.
References
- 1. Omigapil - Wikipedia [en.wikipedia.org]
- 2. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 3. S-nitrosylated GAPDH initiates apoptotic cell death by nuclear translocation following Siah1 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitric Oxide–GAPDH–Siah: A Novel Cell Death Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. genecards.org [genecards.org]
- 10. siah-1 Protein Is Necessary for High Glucose-induced Glyceraldehyde-3-phosphate Dehydrogenase Nuclear Accumulation and Cell Death in Müller Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. Co-immunoprecipitation assay [bio-protocol.org]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 17. assaygenie.com [assaygenie.com]
- 18. Nuclear translocation assay [bio-protocol.org]
- 19. NF-κB activation and nuclear translocation assay [bio-protocol.org]
- 20. Automated Nuclear Translocation Assays [agilent.com]
- 21. idea-bio.com [idea-bio.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Apoptosis, cell viability and proliferation | Abcam [abcam.com]
- 24. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 25. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [se.promega.com]
- 26. The results of the evaluation of omigapil in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
Omigapil Maleate as an Inhibitor of p53-Dependent Cell Death: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of omigapil maleate, a potent small molecule inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)–Siah1-mediated apoptotic pathway. By preventing the nuclear translocation of GAPDH, omigapil effectively reduces p53-dependent cell death, a mechanism implicated in various neurodegenerative and muscular dystrophy models. This guide details the molecular mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action
Omigapil's primary mechanism involves the inhibition of programmed cell death (apoptosis) by targeting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1] Under conditions of cellular stress, such as nitrosative stress, GAPDH can be S-nitrosylated.[2] This modification allows it to bind to the E3 ubiquitin ligase Siah1.[1] The GAPDH-Siah1 complex then translocates to the nucleus, where it co-activates the acetyltransferases p300/CBP.[1] This action enhances the expression of pro-apoptotic genes, including the tumor suppressor protein p53 and its downstream targets like p53 upregulated modulator of apoptosis (PUMA) and p21.[1][2]
Omigapil exerts its anti-apoptotic effect by binding directly to GAPDH, which in turn prevents the interaction between GAPDH and Siah1.[2] This blockade inhibits the nuclear translocation of the complex, thereby suppressing the transcriptional activation of p53-dependent pro-apoptotic genes and ultimately preventing cell death.[2][3] This neuroprotective action has been shown to be approximately 100 times more potent than that of selegiline in both in vitro and in vivo studies.[1]
Signaling Pathway Visualization
The following diagrams illustrate the p53-dependent apoptotic cascade and the specific point of intervention by omigapil.
Caption: The GAPDH-Siah1 mediated p53-dependent apoptotic pathway.
Caption: Omigapil's inhibition of the GAPDH-Siah1 apoptotic pathway.
Quantitative Data Presentation
The efficacy of omigapil has been quantified in various preclinical and clinical models. The following tables summarize key findings.
Table 1: Preclinical Efficacy of Omigapil in Animal Models
| Model System | Treatment Details | Key Quantitative Outcomes | Reference |
| dyW/dyW Mouse (MDC1A) | 1 mg/kg, daily for 4 weeks | Significantly reduced number of apoptotic myonuclei. | [2] |
| dyW/dyW Mouse (MDC1A) | 1 mg/kg, daily for 1 week | Reduced transcriptional levels of pro-apoptotic genes p53, PUMA, and p21. | [2] |
| dyW/dyW Mouse (MDC1A) | Not specified | Increased locomotive activity and protection from early mortality. | [4] |
| dy2J/dy2J Mouse (LAMA2-RD) | Not specified | Demonstrated decreased fibrosis and apoptosis. | [3][5] |
| Col6a1-/- Mouse (COL6-RD) | Not specified | Decreased apoptosis, particularly in the diaphragm muscle. | [3][5] |
Table 2: In Vitro Activity of Omigapil
| Cell Line / System | Effect | Active Concentration Range | Maximum Activity | Reference |
| PC12 Cells | Rescue from rotenone, β-amyloid, nutrition withdrawal toxicity. | ~10⁻¹² M to 10⁻⁵ M | ~10⁻⁹ M | [1] |
| Human Neuroblastoma (PAJU) | Prevention of toxicity from rotenone and GAPDH overexpression. | ~10⁻¹² M to 10⁻⁵ M | ~10⁻⁹ M | [1] |
| Rat Cortical Neurons | Prevention of NMDA and kainate receptor excitotoxicity. | ~10⁻¹² M to 10⁻⁵ M | ~10⁻⁹ M | [1] |
Table 3: Pharmacokinetic Parameters from Phase 1 Clinical Trial (LAMA2-RD & COL6-RD)
| Patient Population | Doses Tested (Oral, Daily) | Key Pharmacokinetic Finding | Target Dose Identified | Reference |
| Pediatric (5-16 years), N=20 | 0.02 - 0.08 mg/kg/d | Slightly greater than dose-proportional increases in systemic exposure (AUC₀₋₂₄h). | 0.06 mg/kg/d | [3][6] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the effect of omigapil on p53-dependent cell death.
Quantitative Real-Time PCR (qPCR) for Pro-Apoptotic Gene Expression
This protocol is used to measure the mRNA levels of p53, PUMA, and p21.
-
Tissue/Cell Collection: Collect tissue (e.g., diaphragm muscle from dyW/dyW mice) or cells treated with omigapil or vehicle control.[2]
-
RNA Extraction: Isolate total RNA using a TRIzol-based method or a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for target genes (p53, PUMA, p21) and a housekeeping gene (e.g., GAPDH, Actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression in omigapil-treated samples to vehicle-treated controls.
Western Blotting for Protein Analysis
This method is used to detect levels of key proteins in the apoptotic pathway.
-
Protein Extraction: Homogenize cells or tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on a 4-20% Tris-glycine polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p53, anti-PUMA, anti-cleaved-caspase-3, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
TUNEL Assay for Apoptosis Detection
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to identify apoptotic cells by detecting DNA fragmentation.
-
Tissue Preparation: Fix tissue sections in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.
-
Permeabilization: Deparaffinize and rehydrate sections, then permeabilize with Proteinase K.
-
Labeling: Incubate sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's protocol.
-
Counterstaining: Stain nuclei with a counterstain like DAPI.
-
Imaging and Quantification: Visualize sections using a fluorescence microscope. Quantify apoptosis by counting the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.[2]
Workflow Visualization
Caption: General experimental workflow for evaluating omigapil efficacy.
Summary and Conclusion
This compound is a well-characterized inhibitor of p53-dependent apoptosis. Its specific mechanism of action, which involves binding to GAPDH and preventing its pro-apoptotic nuclear activity, has been validated in multiple preclinical models of neurodegeneration and congenital muscular dystrophy.[1][2][3] Quantitative data consistently demonstrates its ability to reduce the expression of key apoptotic genes and decrease cell death at nanomolar concentrations.[1][2] Early-phase clinical trials have established a safe and tolerable pharmacokinetic profile in pediatric patients, paving the way for further investigation.[3][6] The robust preclinical data and clear mechanism of action position omigapil as a promising therapeutic candidate for diseases driven by p53-dependent apoptotic pathways.
References
- 1. Omigapil - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Omigapil ameliorates the pathology of muscle dystrophy caused by laminin-alpha2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Investigating the Anti-Apoptotic Effects of Omigapil Maleate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Apoptosis, or programmed cell death, is a critical physiological process that, when dysregulated, contributes to the pathology of numerous diseases, including neurodegenerative disorders and congenital muscular dystrophies.[1][2] Omigapil maleate (also known as TCH346 or CGP3466) is a potent, orally bioavailable small molecule with significant anti-apoptotic properties.[3] Originally developed for neurodegenerative diseases like Parkinson's disease and ALS, its development for these indications was halted due to a lack of clinical benefit.[3][4] However, its unique mechanism of action has led to its repositioning for congenital muscular dystrophies (CMD), where apoptosis is a key driver of disease progression.[3][5][6] This technical guide provides an in-depth overview of Omigapil's mechanism of action, summarizes the quantitative evidence of its anti-apoptotic efficacy, and details the key experimental protocols used to investigate these effects.
Core Mechanism of Action: Inhibition of the GAPDH-Siah1 Pathway
Omigapil exerts its anti-apoptotic effects by targeting glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a glycolytic enzyme that gains a pro-apoptotic function under conditions of cellular stress.[3][7]
The signaling cascade is as follows:
-
Cellular Stress & Nitric Oxide (NO): In response to cellular stress, neuronal nitric oxide synthase is activated, leading to the S-nitrosylation of GAPDH.[3][4]
-
GAPDH-Siah1 Binding: S-nitrosylated GAPDH binds to Siah1, an E3 ubiquitin ligase.[3][7]
-
Nuclear Translocation: The GAPDH-Siah1 complex translocates to the nucleus.[3][5][8]
-
Activation of Pro-Apoptotic Genes: In the nucleus, the complex activates the acetyltransferase p300/CBP.[3][4][9] This, in turn, enhances the expression of pro-apoptotic genes such as p53, and its downstream targets PUMA (p53 upregulated modulator of apoptosis) and p21.[3][7]
Omigapil intervenes at a critical early step. By binding directly to GAPDH, Omigapil prevents its S-nitrosylation.[3][4] This action blocks the subsequent binding of GAPDH to Siah1, halting its nuclear translocation and preventing the activation of the downstream apoptotic gene expression program.[3][5][7][8] This targeted intervention makes Omigapil a potent inhibitor of this specific apoptotic pathway.
Quantitative Data on Anti-Apoptotic Efficacy
Studies in animal models of congenital muscular dystrophy provide quantitative evidence of Omigapil's effectiveness. In the dyW/dyW mouse model of laminin-α2-deficient CMD (MDC1A), Omigapil administration led to a marked reduction in apoptotic markers.[7]
| Parameter Assessed | Animal Model | Treatment | Outcome | Reference |
| Pro-apoptotic Gene Expression (qPCR) | dyW/dyW Mice (Diaphragm) | Omigapil (1 mg/kg for 1 week) | Consistently reduced mRNA levels of p53, PUMA, and p21 compared to vehicle. | [7] |
| Apoptotic Myonuclei (TUNEL Assay) | dyW/dyW Mice | Omigapil (for 4 weeks) | Significantly reduced the number of apoptotic myonuclei. | [7] |
| General Apoptosis | dy2J/dy2J LAMA2-RD Mice | Omigapil | Demonstrated decreased apoptosis and fibrosis. | [6][8] |
| General Apoptosis | Col6a1-/- COL6-RD Mice | Omigapil | Demonstrated decreased apoptosis, particularly in the diaphragm muscle. | [6][8] |
These findings confirm that Omigapil's inhibition of the GAPDH-Siah1 pathway translates into a measurable reduction of apoptosis in diseased tissue.[6][7]
Key Experimental Protocols
Verifying the anti-apoptotic effects of a compound like Omigapil involves a multi-faceted approach, assessing various stages of the apoptotic process.[10] Below are detailed protocols for key assays.
Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of effector caspases 3 and 7, which are central executioners of apoptosis.[10][11] It utilizes a synthetic substrate like Ac-DEVD-AMC, which releases a fluorescent compound (AMC) upon cleavage by active caspase-3/7.[12][13]
Protocol:
-
Cell Preparation: Plate cells (e.g., 5x10⁴ to 2x10⁵ cells/well in a 96-well plate) and culture overnight.[13]
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., staurosporine, rotenone) with and without varying concentrations of Omigapil for a predetermined time.[3] Include untreated cells as a negative control.
-
Cell Lysis:
-
Assay Reaction:
-
Centrifuge the lysate plate to pellet debris.
-
In a new white-walled 96-well plate, add 50 µL of cell lysate per well.
-
Prepare a master mix containing Reaction Buffer and a fluorogenic substrate (e.g., Ac-DEVD-AMC) at its final concentration.[12]
-
Add 50 µL of the master mix to each well containing lysate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[12]
-
Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength between 420-460 nm.[12]
-
Analysis: Compare the fluorescence intensity of Omigapil-treated samples to the apoptosis-induced control to determine the percentage inhibition of caspase activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is a method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[11][15] It uses the TdT enzyme to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[16][17]
Protocol:
-
Cell Preparation: Grow adherent cells on glass coverslips or in microplates. Induce apoptosis and treat with Omigapil as described previously. Include a positive control by treating some cells with DNase I to induce DNA strand breaks.[16][18]
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Prepare the TdT reaction cocktail containing TdT enzyme, fluorescently labeled dUTPs (e.g., EdUTP), and reaction buffer according to the manufacturer's instructions.
-
Remove the permeabilization buffer and add 100 µL of the TdT reaction cocktail to each coverslip.[18]
-
Incubate for 60 minutes at 37°C in a humidified chamber to prevent evaporation.[18]
-
-
Staining and Imaging:
-
Wash the cells twice with a solution like 3% BSA in PBS to stop the reaction and remove unincorporated nucleotides.[18]
-
(Optional) Counterstain all nuclei with a DNA stain such as Hoechst 33342 or DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
-
Analysis: Quantify the percentage of TUNEL-positive cells relative to the total number of cells (as determined by the nuclear counterstain).
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
A drop in mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway.[1] The JC-1 dye is a cationic probe that differentially accumulates in mitochondria based on their membrane potential. In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[20][21]
Protocol:
-
Cell Preparation: Culture cells and treat with an apoptosis inducer, Omigapil, and controls. For a positive control for depolarization, treat a set of cells with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) (e.g., 50 µM for 5-10 minutes).[22]
-
JC-1 Staining:
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells twice with warm PBS or the provided assay buffer to remove excess dye.[22]
-
-
Analysis by Fluorescence Microscopy:
-
Add fresh medium or buffer.
-
Immediately observe cells under a fluorescence microscope using filters for rhodamine (red) and FITC (green).
-
Healthy cells will show punctate red mitochondrial staining, while apoptotic cells will exhibit diffuse green fluorescence.[22]
-
-
Analysis by Flow Cytometry:
-
Data Interpretation: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial membrane depolarization and an increase in apoptosis.[21]
Conclusion
This compound is a well-characterized anti-apoptotic agent that acts through a specific and targeted mechanism: the inhibition of stress-induced, GAPDH-mediated nuclear signaling. Quantitative data from preclinical models robustly support its ability to reduce the expression of pro-apoptotic genes and decrease cell death in disease-relevant tissues. The experimental protocols detailed herein provide a comprehensive framework for researchers to further investigate and validate the anti-apoptotic effects of Omigapil and other novel therapeutic compounds. This body of evidence underscores the potential of Omigapil as a therapeutic strategy for diseases where apoptosis is a contributing factor.
References
- 1. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 2. Video: The TUNEL Assay [jove.com]
- 3. Omigapil - Wikipedia [en.wikipedia.org]
- 4. اومیگاپیل - ویکیپدیا، دانشنامهٔ آزاد [fa.wikipedia.org]
- 5. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neurology.org [neurology.org]
- 9. m.productshows.com [m.productshows.com]
- 10. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. mpbio.com [mpbio.com]
- 15. 凋亡分析检测 [sigmaaldrich.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. TUNEL assay - Wikipedia [en.wikipedia.org]
- 18. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. sciencellonline.com [sciencellonline.com]
- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 21. himedialabs.com [himedialabs.com]
- 22. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 23. file.medchemexpress.com [file.medchemexpress.com]
Omigapil Maleate: A Deep Dive into the Inhibition of GAPDH S-Nitrosylation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
S-nitrosylation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a critical glycolytic enzyme, has emerged as a key signaling event in apoptotic cell death across a spectrum of neurodegenerative and neuromuscular disorders. This modification triggers a conformational change in GAPDH, facilitating its binding to the E3 ubiquitin ligase Siah1, followed by nuclear translocation and activation of pro-apoptotic gene expression. Omigapil (formerly known as TCH346 or CGP3466B), a CNS-penetrant small molecule, has been identified as a potent inhibitor of this pathological cascade. This technical guide provides an in-depth exploration of the molecular mechanisms underlying omigapil's neuroprotective effects, focusing on its role in preventing GAPDH S-nitrosylation. We will detail the critical signaling pathways, present quantitative data on omigapil's efficacy, and provide comprehensive experimental protocols for investigating this therapeutic strategy.
The GAPDH S-Nitrosylation Apoptotic Cascade
Under conditions of cellular stress, such as those induced by excitotoxicity, oxidative stress, or inflammatory mediators, there is an increase in the production of nitric oxide (NO) by neuronal and inducible nitric oxide synthases (nNOS and iNOS, respectively).[1][2] This leads to the S-nitrosylation of specific cysteine residues on target proteins, a post-translational modification that can profoundly alter their function.[3]
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a ubiquitously expressed enzyme crucial for glycolysis, is a key target of S-nitrosylation.[3] Specifically, the cysteine at position 150 (Cys150) within the catalytic site of GAPDH is susceptible to this modification.[2][3] S-nitrosylation of GAPDH (SNO-GAPDH) abolishes its glycolytic activity and induces a conformational change that promotes its binding to the E3 ubiquitin ligase, Siah1.[1][4]
The SNO-GAPDH/Siah1 complex then translocates to the nucleus, a process mediated by the nuclear localization signal within Siah1.[1][5] In the nucleus, GAPDH stabilizes Siah1, enhancing its ubiquitin ligase activity and leading to the degradation of specific nuclear proteins.[1] Furthermore, the complex can activate acetyltransferases like p300/CBP, leading to the acetylation of pro-apoptotic factors such as p53.[6] This cascade ultimately results in the transcription of pro-apoptotic genes, including p53 upregulated modulator of apoptosis (PUMA) and p21, culminating in programmed cell death.[6]
Signaling Pathway of GAPDH S-Nitrosylation-Mediated Apoptosis
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. GAPDH S-nitrosation contributes to age-related sarcopenia through mediating apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of blocking GAPDH nitrosylation with CGP3466b in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.crossroaddvd.com [m.crossroaddvd.com]
- 5. researchgate.net [researchgate.net]
- 6. Omigapil - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: In Vitro Assessment of Apoptosis Inhibition by Omigapil Maleate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Omigapil is a small molecule that has demonstrated neuroprotective and cell-rescuing effects in various models of apoptotic cell death.[1] Its primary mechanism of action involves the inhibition of the glyceraldehyde 3-phosphate dehydrogenase (GAPDH)–SIAH1-mediated apoptotic pathway.[1][2] Under conditions of cellular stress, GAPDH can be S-nitrosylated and translocated to the nucleus, where it binds to the E3 ubiquitin ligase SIAH1. This complex enhances the activity of acetyltransferases, leading to the expression of pro-apoptotic genes such as p53.[1] Omigapil binds to GAPDH, preventing its nuclear translocation and thereby blocking this pro-apoptotic signaling cascade.[1][2][3] This application note provides detailed protocols for in vitro assays to quantify the apoptosis-inhibiting activity of Omigapil maleate.
Signaling Pathway of Omigapil-Mediated Apoptosis Inhibition
The following diagram illustrates the signaling cascade targeted by Omigapil.
References
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Omigapil maleate in the context of Collagen VI (COL6)-related dystrophies. This document includes the mechanism of action, summaries of preclinical and clinical data, and detailed experimental protocols.
Introduction
Omigapil (formerly TCH346) is a small molecule inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptosis pathway.[1][2] In COL6-related dystrophies, which include Ullrich Congenital Muscular Dystrophy (UCMD) and Bethlem Myopathy, apoptosis is a recognized pathogenic mechanism contributing to muscle degeneration.[1] Omigapil has been investigated as a potential therapeutic agent to mitigate this apoptotic cell death. Though its clinical development for this indication has been discontinued, the preclinical and phase 1 clinical data provide valuable insights for future research in this area.[3][4]
Mechanism of Action
Omigapil exerts its anti-apoptotic effects by binding to GAPDH and preventing its translocation to the nucleus.[5] Under conditions of cellular stress, GAPDH can be S-nitrosylated, leading to its binding to Siah1, an E3 ubiquitin ligase.[6] This complex then translocates to the nucleus, where GAPDH stabilizes Siah1, promoting the degradation of nuclear proteins and activating p53-dependent apoptotic pathways.[6][7] By inhibiting the initial GAPDH-Siah1 interaction, Omigapil effectively blocks this cascade.[2]
Preclinical Studies
While extensive preclinical data for Omigapil exists for LAMA2-related dystrophy, studies in the Col6a1-/- mouse model for COL6-related dystrophy have also been conducted, demonstrating a reduction in apoptosis.[1][8] The following table summarizes the types of outcomes observed in relevant congenital muscular dystrophy mouse models treated with Omigapil.
Table 1: Summary of Preclinical Findings for Omigapil in CMD Mouse Models
| Animal Model | Dosage | Key Findings | Reference |
| Col6a1-/- (COL6-RD) | Not specified | Decreased apoptosis, particularly in the diaphragm; improved mitochondrial integrity (unpublished data). | [8] |
| dy2J/dy2J (LAMA2-RD) | 0.1 mg/kg/day | Improved respiratory rates; decreased fibrosis in gastrocnemius and diaphragm; decreased apoptosis in tibialis anterior. | [9] |
| dy2J/dy2J (LAMA2-RD) | 1 mg/kg/day | Decreased fibrosis in the diaphragm. | [9] |
| dyW/dyW (LAMA2-RD) | 0.1 mg/kg/day | Decreased fibrosis of the triceps brachii. | [9] |
Clinical Studies
A Phase 1, open-label, ascending dose study (CALLISTO; NCT01805024) was conducted to evaluate the pharmacokinetics, safety, and tolerability of Omigapil in pediatric patients (ages 5-16) with COL6-related dystrophy and LAMA2-related dystrophy.[1][10]
Table 2: Dosing Cohorts in the CALLISTO Phase 1 Trial
| Cohort | Number of Patients (COL6-RD) | Daily Oral Dose of Omigapil | Duration of Treatment |
| 1-5 | 10 | 0.02 to 0.08 mg/kg | 12 weeks |
This was a dose-escalation study with a total of 20 patients, 10 of whom had COL6-RD.[1]
Table 3: Pharmacokinetic Parameters of Omigapil in Pediatric Patients
| Dose Group | Key Pharmacokinetic Findings |
| 0.02 - 0.08 mg/kg/day | Slightly greater than dose-proportional increases in systemic exposure (AUC0-24h). |
| 0.06 mg/kg/day | Achieved patient exposure within the pre-established target AUC0-24h range. |
The study concluded that Omigapil was safe and well-tolerated in this patient population, and its pharmacokinetic profile was suitable for further development.[1] However, no significant changes in clinical efficacy assessments were observed, which was expected given the short 12-week duration of the trial.[11]
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of Omigapil in a preclinical setting for COL6-related dystrophies.
Protocol 1: Assessment of Apoptosis by TUNEL Staining
Objective: To quantify the level of apoptosis in muscle tissue sections.
Materials:
-
Frozen muscle tissue sections (10 µm)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP, from a commercial kit)
-
DAPI nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Fix tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash sections twice with PBS for 5 minutes each.
-
Permeabilize the sections with the permeabilization solution for 2 minutes on ice.
-
Wash sections twice with PBS for 5 minutes each.
-
Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Wash sections three times with PBS for 5 minutes each.
-
Counterstain with DAPI for 5 minutes at room temperature.
-
Wash sections three times with PBS for 5 minutes each.
-
Mount coverslips and visualize under a fluorescence microscope.
-
Quantify the number of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Protocol 2: Quantification of Muscle Fibrosis by Hydroxyproline Assay
Objective: To determine the total collagen content in muscle tissue as an indicator of fibrosis.
Materials:
-
Muscle tissue (20-30 mg)
-
6N HCl
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standards
-
Spectrophotometer
Procedure:
-
Weigh the muscle tissue sample.
-
Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate with NaOH.
-
Add Chloramine-T solution to oxidize the hydroxyproline and incubate at room temperature for 20 minutes.
-
Add Ehrlich's reagent and incubate at 65°C for 15 minutes to develop the color.
-
Cool the samples and measure the absorbance at 560 nm using a spectrophotometer.
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
-
Express the results as µg of hydroxyproline per mg of wet tissue weight.
Protocol 3: Assessment of Forelimb Grip Strength in Mice
Objective: To measure muscle strength in mice.
Materials:
-
Grip strength meter with a wire grid
Procedure:
-
Allow the mouse to grip the wire grid with its forepaws.
-
Gently pull the mouse backward by its tail in a horizontal plane until its grip is broken.
-
The meter will record the peak force exerted.
-
Perform three to five consecutive trials for each mouse.
-
Record the average or the maximum peak force for each animal.
-
Normalize the grip strength to the body weight of the mouse.
Protocol 4: Evaluation of Locomotor Activity using an Open Field Test
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., 50x50 cm)
-
Video tracking system and software
Procedure:
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-20 minutes).
-
Record the mouse's movement using the video tracking system.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Protocol 5: Measurement of Respiratory Function by Whole-Body Plethysmography
Objective: To non-invasively assess respiratory function in conscious, unrestrained mice.
Materials:
-
Whole-body plethysmography chamber
-
Pressure transducer
-
Data acquisition system and software
Procedure:
-
Calibrate the plethysmography chamber.
-
Place the mouse in the chamber and allow for an acclimatization period (e.g., 15-30 minutes).
-
Record the pressure changes within the chamber resulting from the mouse's breathing.
-
The software will calculate respiratory parameters including respiratory rate (breaths/minute), tidal volume, and minute ventilation.
-
Record data over a set period (e.g., 5-10 minutes) of quiet breathing.
Clinical Trial Protocol Overview (Based on CALLISTO Study)
Objective: To establish the pharmacokinetic profile, safety, and tolerability of Omigapil in pediatric patients with COL6-related dystrophy.
Study Design:
-
Phase 1, open-label, sequential ascending oral dose, cohort study.[1]
-
Patient Population: Ages 5-16 years with a diagnosis of COL6-related dystrophy or LAMA2-related dystrophy.[1]
-
Treatment: 4-week vehicle run-in period followed by 12 weeks of daily oral Omigapil.[10] Doses ranged from 0.02 to 0.08 mg/kg.[1]
Primary Outcome Measures:
-
Pharmacokinetics: Plasma concentrations of Omigapil and its metabolites were measured at various time points to determine the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and other pharmacokinetic parameters.[1]
Secondary Outcome Measures:
-
Safety and Tolerability: Assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.[1]
Exploratory Outcome Measures:
-
Clinical Efficacy: A battery of clinical outcome measures relevant to congenital muscular dystrophy were performed to assess the feasibility of their use in future trials. These may include:
-
Motor Function Measure 32 (MFM32)
-
Forced Vital Capacity (FVC)
-
Myometry (muscle strength testing)
-
Timed functional tests (e.g., 10-meter walk/run)
-
Quality of life questionnaires
-
References
- 1. Hydroxyproline quantification for the estimation of collagen in tissue using multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 3. researchgate.net [researchgate.net]
- 4. MPD: JaxCC1: project protocol [phenome.jax.org]
- 5. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Disruption of the nuclear p53-GAPDH complex protects against ischemia-induced neuronal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 10. Open field test for mice [protocols.io]
- 11. Congenital Muscular Dystrophy (CMD) Outcome measures – ENMC [enmc.org]
Application Notes and Protocols: Omigapil Maleate in Primary Muscle Fiber Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omigapil maleate is a selective inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptosis pathway.[1][2] Apoptosis, or programmed cell death, is a significant pathomechanism in several forms of congenital muscular dystrophy (CMD), including those related to LAMA2 (LAMA2-RD) and COL6 (COL6-RD) deficiencies.[1][3] Omigapil binds to GAPDH, preventing its nuclear translocation and thereby reducing p53-dependent apoptosis.[1][4] In vivo studies using mouse models of CMD have demonstrated that Omigapil can reduce apoptosis in muscle tissue, decrease fibrosis, improve motor activity, and increase survival.[5]
These application notes provide a summary of the in vivo efficacy of this compound and present detailed, proposed protocols for its application in primary muscle fiber cultures. This in vitro system offers a powerful tool to investigate the direct anti-apoptotic effects of Omigapil on skeletal muscle, preserving the native environment of muscle stem (satellite) cells on their host myofiber.
Mechanism of Action: Inhibition of the GAPDH-Siah1 Apoptotic Pathway
Under conditions of cellular stress, GAPDH can translocate to the nucleus, where it interacts with the E3 ubiquitin ligase Siah1. This complex leads to the activation of p300/CBP, subsequent acetylation of p53, and the transcription of pro-apoptotic genes. Omigapil inhibits the initial step of this cascade by binding to GAPDH.
References
Application Notes: Omigapil-Alkyne, a Novel Probe for Target Engagement Studies via Click Chemistry
Introduction
Omigapil, a selective inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has demonstrated neuroprotective effects in various models of neurodegenerative diseases. To further elucidate its molecular mechanisms and identify its binding partners within the complex cellular environment, a chemically tractable version of the drug is highly desirable. These application notes describe the use of a synthetically derived alkyne-functionalized Omigapil (Omigapil-Alkyne) as a chemical probe for in situ target engagement and proteome profiling using click chemistry.
The core of this technique involves introducing a terminal alkyne group onto the Omigapil scaffold. This modification allows the probe to be covalently linked to azide-bearing reporter tags (e.g., fluorophores, biotin) via the highly efficient and bio-orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This enables a range of applications, from visualizing drug distribution to identifying and quantifying protein targets.
Principle of the Method
The experimental workflow is based on a two-step process. First, biological samples (cells or lysates) are treated with the Omigapil-Alkyne probe, allowing it to bind to its protein targets, primarily GAPDH. After incubation and removal of the unbound probe, a reporter molecule containing an azide group (e.g., Azide-Biotin or a fluorescent azide) is added. The click reaction is then initiated by the addition of a copper(I) catalyst, leading to the formation of a stable triazole linkage that covalently attaches the reporter to the probe-target complex. This tagged complex can then be detected, enriched, and analyzed.
Reagents and Materials
-
Omigapil-Alkyne Probe
-
Cell line or tissue of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized reporter (e.g., Biotin-Azide, FAM-Azide)
-
Click Chemistry Reaction Buffer (e.g., PBS)
-
Copper(II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand
-
Streptavidin-agarose beads (for biotin-based enrichment)
-
SDS-PAGE gels and Western Blotting reagents
-
Mass spectrometer for proteomic analysis
Experimental Protocols
Protocol 4.1: In-Gel Fluorescence Labeling of Target Proteins
This protocol allows for the visualization of target proteins directly within an SDS-PAGE gel.
-
Proteome Preparation: Harvest cells and prepare a clarified cell lysate using an appropriate lysis buffer. Determine the total protein concentration using a BCA or Bradford assay.
-
Probe Incubation: In a microcentrifuge tube, dilute 100 µg of the cell lysate to a final volume of 50 µL. Add Omigapil-Alkyne to a final concentration of 1 µM. Incubate for 1 hour at room temperature.
-
Click Reaction: Prepare a fresh 10X click reaction master mix containing: 100 µM Fluorescent Azide, 10 mM Sodium Ascorbate, 1 mM CuSO₄, and 1 mM TBTA in PBS. Add 5.5 µL of this master mix to the 50 µL sample.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Protein Precipitation: Precipitate the protein by adding 4 volumes of ice-cold acetone. Incubate at -20°C for 30 minutes, then centrifuge to pellet the protein.
-
SDS-PAGE Analysis: Resuspend the protein pellet in 1X SDS-PAGE loading buffer. Separate the proteins on a polyacrylamide gel.
-
Visualization: Scan the gel using a fluorescent gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore. A distinct band corresponding to the molecular weight of GAPDH (~37 kDa) should be visible.
Protocol 4.2: Affinity-Based Enrichment for Mass Spectrometry
This protocol is designed to enrich and subsequently identify the targets of Omigapil-Alkyne.
-
Probe Incubation: Treat live cells in culture with 1 µM Omigapil-Alkyne for 4 hours. As a negative control, treat a parallel set of cells with DMSO.
-
Cell Lysis: Harvest and lyse the cells as described in Protocol 4.1.
-
Click Reaction with Biotin-Azide: To 1 mg of protein lysate, add the click reaction master mix as described above, but using Biotin-Azide (e.g., final concentration of 100 µM) instead of a fluorescent azide. Incubate for 1 hour at room temperature.
-
Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate for 2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them extensively (e.g., 3 times with 1% SDS in PBS, followed by 3 times with PBS) to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer). The proteins can then be run on an SDS-PAGE gel for in-gel digestion or subjected to on-bead digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched proteins.
Data Presentation
The following table summarizes typical reaction conditions for labeling GAPDH with Omigapil-Alkyne in cell lysates.
| Parameter | Condition | Purpose |
| Omigapil-Alkyne Conc. | 0.1 - 5 µM | Probe concentration for target binding |
| Protein Lysate Conc. | 1 - 2 mg/mL | Amount of total protein for labeling |
| Incubation Time (Probe) | 1 hour at RT | Allows for probe-target equilibration |
| Biotin-Azide Conc. | 100 µM | Reporter tag for enrichment |
| CuSO₄ Conc. | 1 mM | Copper source for catalysis |
| Reductant (Ascorbate) | 10 mM | Reduces Cu(II) to the active Cu(I) state |
| Ligand (TBTA) | 1 mM | Stabilizes the Cu(I) catalytic species |
| Incubation Time (Click) | 1 hour at RT | Duration for the ligation reaction |
Troubleshooting
-
No Signal/Weak Signal: Increase probe concentration or incubation time. Ensure the click chemistry reagents, especially the reducing agent, are fresh.
-
High Background: Decrease probe concentration. Increase the stringency and number of wash steps after enrichment. Ensure complete removal of unbound probe before initiating the click reaction.
-
Non-Specific Labeling: Include a competition control where the biological sample is pre-incubated with an excess of unmodified Omigapil before adding the alkyne probe. This should reduce the signal from specific targets.
Concluding Remarks
The Omigapil-Alkyne probe, in conjunction with click chemistry, provides a powerful and versatile platform for studying the molecular interactions of Omigapil. It enables the direct visualization, enrichment, and identification of its protein targets from complex biological systems, offering valuable insights into its mechanism of action and potential off-target effects. This methodology is broadly applicable to other small molecule inhibitors and can significantly accelerate drug development and chemical biology research.
Application Notes and Protocols: Oral Gavage vs. Intraperitoneal Injection of Omigapil Maleate in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omigapil maleate is a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, which has shown therapeutic potential in preclinical models of congenital muscular dystrophy (CMD) and neurodegenerative diseases.[1][2][3][4][5] The choice of administration route is a critical parameter in preclinical studies, influencing the pharmacokinetic profile, bioavailability, and ultimately, the efficacy of a compound. This document provides a detailed comparison of two common administration routes for this compound in mice: oral gavage and intraperitoneal injection.
While direct comparative studies for this compound are not currently available in published literature, this guide synthesizes existing data from preclinical studies using oral administration and provides a hypothetical, best-practice protocol for intraperitoneal injection based on general principles.
Data Presentation
Due to the lack of direct comparative pharmacokinetic studies of this compound in mice, the following table summarizes the available efficacy data for oral gavage and outlines the typical characteristics of each administration route.
| Parameter | Oral Gavage (PO) | Intraperitoneal Injection (IP) |
| Reported Efficacy in Mice | Improved respiratory rate and decreased skeletal and respiratory muscle fibrosis in dy2J mice with congenital muscular dystrophy. [1][2] A study demonstrated that daily oral gavage of 0.1 mg/kg Omigapil over 17.5 weeks led to significant functional and histological improvements.[1][2] | No specific efficacy data for this compound administered via IP injection in mice is currently available in the literature. This route is often used for compounds with low oral bioavailability or to bypass first-pass metabolism. |
| Bioavailability | This compound is known to have oral bioavailability.[6] However, the exact percentage in mice is not reported. Oral administration generally leads to lower and more variable bioavailability compared to parenteral routes due to factors like first-pass metabolism and gastrointestinal absorption. | Generally provides higher bioavailability than oral administration as it avoids the gastrointestinal tract and first-pass metabolism in the liver. |
| Typical Onset of Action | Slower onset of action due to the time required for gastrointestinal absorption. | Faster onset of action as the compound is directly absorbed into the systemic circulation from the peritoneal cavity. |
| Dosage (from literature) | 0.1 mg/kg and 1 mg/kg daily have been used in a mouse model of CMD.[1][2] | No specific dosage for this compound via IP injection is reported in the literature for mice. Dosages would need to be determined empirically, potentially starting with lower doses than the oral route due to higher expected bioavailability. |
| Potential Complications | Risk of esophageal or stomach perforation, aspiration leading to lung injury, and stress to the animal. | Risk of injecting into abdominal organs (e.g., intestine, bladder), infection (peritonitis), and local irritation. |
Experimental Protocols
Protocol 1: Oral Gavage of this compound
This protocol is based on the methodology used in a study by Yu et al. (2013) in the dy2J mouse model of congenital muscular dystrophy.[1][2]
Materials:
-
This compound
-
Vehicle (e.g., sterile water, saline, or a specified formulation buffer. The exact vehicle was not stated in the reference study; selection of an appropriate vehicle is critical.)
-
Animal scale
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
-
1 mL syringes
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve or suspend this compound in the chosen vehicle to achieve the desired final concentrations (e.g., for doses of 0.1 mg/kg and 1 mg/kg). Ensure the solution is homogenous.
-
The volume to be administered should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).
-
-
Animal Handling and Restraint:
-
Weigh the mouse and calculate the precise volume of the dosing solution to be administered.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib). Mark the needle if necessary.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly and without force along the roof of the mouth and down the esophagus to the predetermined depth. The mouse should swallow as the tube is passed.
-
If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
-
Administration of this compound:
-
Once the needle is correctly placed in the stomach, attach the syringe containing the dosing solution.
-
Slowly depress the plunger to deliver the solution.
-
-
Post-Administration Care:
-
Gently remove the gavage needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.
-
Protocol 2: Intraperitoneal Injection of this compound (Hypothetical)
This protocol is a hypothetical procedure based on standard best practices for intraperitoneal injections in mice, as no specific protocol for this compound via this route has been published.
Materials:
-
This compound
-
Sterile, isotonic vehicle (e.g., 0.9% sterile saline or phosphate-buffered saline)
-
Animal scale
-
25-27 gauge needles
-
1 mL syringes
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is sterile-filtered if possible.
-
The pH of the solution should be close to neutral to avoid irritation.
-
The volume to be injected should be based on the mouse's body weight (typically 10-20 mL/kg).
-
-
Animal Handling and Restraint:
-
Weigh the mouse and calculate the precise volume to be injected.
-
Gently restrain the mouse, exposing the abdomen. One common method is to hold the mouse by the scruff of the neck and allow the body to rest on the forearm.
-
-
Injection Site Identification and Preparation:
-
The ideal injection site is the lower right quadrant of the abdomen. This avoids the cecum, bladder, and other vital organs.
-
Wipe the injection site with 70% ethanol.
-
-
Injection Procedure:
-
Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
Insert the needle, bevel up, at a 15-20 degree angle into the skin and through the peritoneal wall.
-
Gently aspirate by pulling back on the plunger to ensure no fluid (blood or urine) or air is drawn into the syringe. If fluid or air is present, withdraw the needle and reinject at a different site with a new sterile needle.
-
Once correct placement is confirmed, slowly inject the solution into the peritoneal cavity.
-
-
Post-Injection Care:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, pain (e.g., writhing), or adverse reaction for 10-15 minutes.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting apoptosis.
Experimental Workflow: Comparative Study (Hypothetical)
Caption: A hypothetical workflow for a comparative study of Omigapil administration.
References
- 1. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 2. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omigapil - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Omigapil maleate in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Omigapil maleate in vitro. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a neuroprotective agent that functions by inhibiting the pro-apoptotic activity of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[1][2] Under conditions of cellular stress, such as exposure to nitric oxide (NO), GAPDH can be S-nitrosylated. This modification allows it to bind to the E3 ubiquitin ligase Siah1.[3][4][5] The GAPDH-Siah1 complex then translocates to the nucleus, where it contributes to apoptotic cell death by activating the acetyltransferase p300/CBP, which in turn can acetylate and activate downstream targets like p53.[6][7][8] this compound binds to GAPDH, preventing its interaction with Siah1 and subsequent nuclear translocation, thereby inhibiting this apoptotic cascade.[9]
Q2: What are the recommended solvent and storage conditions for this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[10] For long-term storage, it is recommended to store the stock solution at -20°C for up to several months or at -80°C for longer periods.[10][11] To minimize degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[11]
Q3: I am observing precipitation when I add this compound to my cell culture medium. What could be the cause and how can I resolve it?
Precipitation of this compound upon addition to aqueous cell culture media is a common issue, often due to its limited aqueous solubility.[12] While soluble in DMSO, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your experiment is as low as possible while maintaining the solubility of this compound. You can try preparing a more concentrated stock solution in DMSO so that a smaller volume is needed for your final dilution in the medium.[13]
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) cell culture medium can sometimes help prevent precipitation.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock in a small volume of medium, vortex gently, and then add this to the rest of the medium.
-
Sonication: Brief sonication of the final solution can help to redissolve small precipitates, but this should be done carefully to avoid damaging media components.[11]
-
Solubility Testing: Before conducting your experiment, perform a solubility test by preparing your desired final concentration of this compound in the specific cell culture medium you are using and visually inspecting for precipitation over the planned duration of your experiment.
Q4: My experimental results with this compound are inconsistent. What are the potential sources of variability?
Inconsistent results in cell-based assays can arise from several factors.[1][14][15]
Potential Sources of Variability:
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and inconsistencies in media composition or serum batches can all contribute to variability.[16][17]
-
Compound Handling: Inconsistent preparation of this compound stock solutions, improper storage, or the presence of precipitates can lead to variations in the effective concentration.
-
Assay Protocol: Deviations in incubation times, reagent concentrations, or the specific assay methodology used can introduce variability. Different cytotoxicity or viability assays measure different cellular parameters and can yield different IC50 values.[18][19]
-
Plate Effects: Uneven evaporation from wells, especially in 96-well plates ("edge effects"), can alter the concentration of this compound and affect cell growth.[14]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
This guide provides a systematic approach to troubleshooting inconsistent half-maximal inhibitory concentration (IC50) values.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility/Stability | - Visually inspect for precipitation in the stock solution and final dilutions. - Prepare fresh stock solutions and dilutions for each experiment. - Confirm the stability of this compound under your specific experimental conditions (e.g., temperature, light exposure). |
| Cell Health and Density | - Use cells within a consistent and low passage number range. - Ensure a uniform cell seeding density across all wells and plates.[16] - Regularly test cells for mycoplasma contamination. |
| Assay Method | - Standardize all incubation times and reagent concentrations. - Consider the mechanism of action of this compound when choosing a viability assay. Assays measuring metabolic activity (e.g., MTT) may yield different results from those measuring membrane integrity (e.g., LDH release).[18] |
| Data Analysis | - Use a consistent curve-fitting model for IC50 determination. - Ensure that the range of concentrations tested is appropriate to generate a full dose-response curve. |
Guide 2: Low or No Neuroprotective Effect Observed
This guide addresses scenarios where this compound does not exhibit the expected neuroprotective effect.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Compound Concentration | - Perform a dose-response experiment to determine the optimal protective concentration of this compound for your specific cell model and insult. |
| Timing of Treatment | - The timing of this compound addition relative to the neurotoxic insult is critical. Investigate pre-treatment, co-treatment, and post-treatment paradigms. |
| Cell Model and Insult | - The neuroprotective effect of this compound may be specific to certain cell types and apoptotic stimuli. Confirm that your chosen cell model and neurotoxic insult are relevant to the GAPDH-Siah1 pathway. |
| Cell Permeability | - Although generally cell-permeable, ensure that this compound is reaching its intracellular target in your specific cell type. Consider performing a cell permeability assay if this is a concern. |
| GAPDH Expression Levels | - Confirm that your cell model expresses sufficient levels of GAPDH for this compound to exert its effect. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO.
-
Procedure:
-
Under sterile conditions, dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.[11]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Protocol 2: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol provides a general framework for assessing the neuroprotective effects of this compound against a neurotoxic insult in the human neuroblastoma cell line SH-SY5Y.
-
Cell Seeding:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS).
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution.
-
Remove the culture medium from the cells and replace it with the medium containing different concentrations of this compound (pre-treatment).
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
-
Induction of Neurotoxicity:
-
Introduce the neurotoxic agent (e.g., MPP+, rotenone, or H₂O₂) to the wells, both with and without this compound.
-
Include appropriate controls: untreated cells, cells treated with the neurotoxin alone, and cells treated with this compound alone.
-
Incubate for the desired period (e.g., 24-48 hours).
-
-
Assessment of Cell Viability:
Protocol 3: GAPDH Activity Assay
This protocol allows for the measurement of GAPDH enzymatic activity in cell lysates. Commercial kits are available for this purpose.[2][6][7][8][22]
-
Sample Preparation:
-
Assay Procedure:
-
Add cell lysate to a 96-well plate.
-
Prepare a reaction mixture containing the necessary substrates and cofactors for the GAPDH reaction (e.g., glyceraldehyde-3-phosphate and NAD+).
-
Initiate the reaction and measure the change in absorbance or fluorescence over time, which is proportional to the rate of NADH production.[6]
-
-
Data Analysis:
-
Calculate the GAPDH activity based on the rate of change in signal compared to a standard curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting inconsistent in vitro results.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 4. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitric oxide-induced nuclear GAPDH activates p300/CBP and mediates apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Glyceraldehyde-3-Phosphate Dehydrogenase with Nitric Oxide: Role in Signal Transduction and Development of Apoptosis [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cell Culture Academy [procellsystem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Decision Tree Output Troubleshooting [docs.tibco.com]
- 19. researchgate.net [researchgate.net]
- 20. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Addressing off-target effects of Omigapil maleate in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Omigapil maleate. The information herein is intended to help identify and address potential off-target effects and experimental artifacts.
Troubleshooting Guide
This guide is designed to help you navigate common issues encountered during experiments with this compound.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
You observe a cellular effect that is not readily explained by the inhibition of the GAPDH-SIAH1 apoptotic pathway, or the observed effect is highly variable between experiments.
Possible Causes & Troubleshooting Steps:
-
On-Target Effect Amplification: The anti-apoptotic effect of this compound can have broad downstream consequences depending on the cell type and experimental conditions.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
-
-
Experimental Artifacts: The observed phenotype may be due to factors unrelated to this compound's direct biological activity.
-
Recommendation: Include a vehicle-only control (the solvent used to dissolve this compound) in all experiments to account for any solvent-induced effects.
-
-
Cell Culture Conditions: Variations in cell density, passage number, or media components can influence cellular response to treatment.
-
Recommendation: Standardize all cell culture parameters and ensure consistent cell health.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
This compound shows a potent effect in your cell-based assays, but this does not translate to your animal models.
Possible Causes & Troubleshooting Steps:
-
Pharmacokinetics and Bioavailability: this compound may have different absorption, distribution, metabolism, and excretion (ADME) profiles in different animal models.[1][2]
-
Recommendation: Consult literature for established dosing regimens for your specific animal model.[2] If unavailable, perform a pilot pharmacokinetic study.
-
-
Route of Administration: The method of delivery can significantly impact drug exposure.
-
Recommendation: Ensure the chosen route of administration is appropriate for achieving the desired concentration at the target tissue.
-
-
Bell-Shaped Dose-Response: Omigapil has exhibited a bell-shaped dose-response curve in some models, meaning higher doses can be less effective.[1]
-
Recommendation: Test a range of doses in your in vivo experiments, including those on the lower end of the expected efficacious range.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the inhibition of S-nitrosylation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[1] This prevents the interaction between GAPDH and Seven in Absentia Homolog 1 (SIAH1), a key step in a pro-apoptotic signaling cascade.[3] By blocking this interaction, this compound inhibits the nuclear translocation of GAPDH and subsequent activation of apoptotic pathways.[2][3]
Q2: What are the known off-target effects of this compound?
A2: To date, specific off-target interactions of this compound have not been extensively published. It was originally developed as a structural analog of selegiline, a monoamine oxidase (MAO) inhibitor, but this compound does not inhibit MAO-A or MAO-B.[1] Any unexpected effects should be carefully investigated to distinguish between a true off-target effect and an indirect consequence of its on-target activity or an experimental artifact.
Q3: How can I confirm that the observed effect in my experiment is due to the inhibition of the GAPDH-SIAH1 pathway?
A3: To validate the on-target effect of this compound, you can perform several experiments:
-
GAPDH S-nitrosylation Assay: Directly measure the levels of S-nitrosylated GAPDH in your experimental system with and without this compound treatment. A decrease in S-nitrosylated GAPDH would indicate on-target activity.
-
Co-immunoprecipitation: Assess the interaction between GAPDH and SIAH1. In the presence of an apoptotic stimulus, you should observe an interaction between these two proteins, which should be reduced by this compound treatment.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of GAPDH or SIAH1. If the phenotype observed with this compound is recapitulated by knocking down these proteins, it provides strong evidence for an on-target effect.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration of this compound is highly dependent on the experimental system.
-
In Vitro : A broad active concentration range has been reported, from picomolar to low micromolar. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
In Vivo : Dosing in animal models has varied. For example, a dose of 0.1 mg/kg has been used in mice.[4] In human clinical trials for congenital muscular dystrophy, daily doses ranged from 0.02 to 0.08 mg/kg.[5]
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| In Vitro Active Concentration | 10-12 M to 10-5 M | Cellular Models | [1] |
| In Vivo Dose (mice) | 0.1 mg/kg (i.p. or oral gavage) | Mouse model of muscular dystrophy | [4] |
| Clinical Trial Dose (human) | 0.02 - 0.08 mg/kg/day (oral) | Pediatric patients with CMD | [5] |
Key Experimental Protocols
1. Biotin-Switch Assay to Detect GAPDH S-Nitrosylation
This protocol is a common method to detect S-nitrosylated proteins.
Materials:
-
Cell lysate
-
Blocking Buffer: HEN Buffer (250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) with 2.5% SDS and 20 mM methyl methanethiosulfonate (MMTS).
-
Reducing Agent: Ascorbate solution.
-
Labeling Reagent: N-[6-(Biotinylamino)hexyl]-Iodoacetamide (Biotin-HPDP).
-
Streptavidin-agarose beads.
Procedure:
-
Lyse cells and block free thiol groups with Blocking Buffer for 30 minutes at 50°C.
-
Remove excess MMTS by protein precipitation with acetone.
-
Resuspend the protein pellet and selectively reduce S-nitrosothiols to free thiols using ascorbate.
-
Label the newly formed free thiols with Biotin-HPDP.
-
Perform a pull-down of biotinylated proteins using streptavidin-agarose beads.
-
Elute the captured proteins and analyze for the presence of GAPDH by Western blotting.
2. Co-Immunoprecipitation of GAPDH and SIAH1
This protocol is used to assess the interaction between GAPDH and SIAH1.
Materials:
-
Cell lysate
-
Immunoprecipitation (IP) buffer (e.g., RIPA buffer)
-
Anti-GAPDH or anti-SIAH1 antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse cells in IP buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-GAPDH) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using an antibody against the putative interaction partner (e.g., anti-SIAH1).
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Omigapil - Wikipedia [en.wikipedia.org]
- 2. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term Omigapil maleate treatment in animal studies
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for researchers utilizing Omigapil maleate in long-term animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of glyceraldehyde 3-phosphate dehydrogenase (GAPDH) S-nitrosylation.[1][2] By binding to GAPDH, it prevents the translocation of GAPDH to the nucleus, which in turn reduces p53-dependent apoptotic cell death.[3] This inhibition of the GAPDH-Siah1-mediated apoptosis pathway is the key mechanism underlying its therapeutic potential in conditions with underlying apoptotic pathomechanisms, such as certain congenital muscular dystrophies.[3][4]
Q2: In which animal models has this compound been tested?
A2: Omigapil has been evaluated in various animal models, including rodent and non-rodent models of neurodegeneration.[1] Specifically, it has been studied in mouse models of congenital muscular dystrophy (LAMA2-related dystrophy (dyW/dyW and dy2J/dy2J) and COL6-related dystrophy (Col6a1-/-)), Parkinson's disease (MPTP-induced), and amyotrophic lateral sclerosis.[3][4][5][6] Studies in monkeys treated with MPTP to mimic Parkinson's disease have also been conducted.[1]
Q3: What is the oral bioavailability and central nervous system (CNS) penetration of this compound?
A3: this compound is orally bioavailable and can cross the blood-brain barrier.[1]
Q4: Have any adverse effects been reported in animal studies?
A4: While clinical trials in humans for Parkinson's disease and ALS did not show efficacy, the drug was found to be safe with no notable serious side effects.[1] Animal studies have not highlighted significant toxicity at therapeutic doses, but it is crucial to conduct thorough safety monitoring in any long-term study.
Troubleshooting Guide
Q1: I am not observing the expected therapeutic effect in my long-term study. What are the potential reasons?
A1: Several factors could contribute to a lack of efficacy:
-
Dose-Response Relationship: Omigapil has been reported to have a bell-shaped dose-response curve in both rodent and primate models.[1] This means that doses higher than the optimal range may be less effective. It is crucial to perform a dose-finding study to identify the optimal therapeutic window for your specific model and endpoint.
-
Duration of Treatment: The therapeutic effects of Omigapil may take time to manifest, especially in chronic disease models. The duration of previous studies has varied, with some lasting 17.5 weeks.[5] Ensure your study is adequately powered and of sufficient duration to detect meaningful changes.
-
Animal Model Characteristics: The specific pathophysiology of your chosen animal model may not be fully amenable to Omigapil's mechanism of action. For instance, while it showed promise in preclinical models of Parkinson's and ALS, it was not efficacious in human clinical trials for these diseases.[1]
-
Drug Formulation and Stability: Ensure the proper formulation and storage of this compound. Instability of the compound in the dosing solution can lead to reduced potency.
Q2: My animals are exhibiting unexpected weight loss or changes in behavior. What should I do?
A2: Unexpected adverse effects should be carefully investigated:
-
Vehicle Control: First, assess the health of your vehicle-treated control group. The observed effects may be related to the vehicle or the stress of the administration procedure (e.g., oral gavage).
-
Dose Reduction: If the effects are likely drug-related, consider a dose reduction. As Omigapil has a bell-shaped dose-response curve, a lower dose may not only be better tolerated but also potentially more effective.[1]
-
Comprehensive Health Monitoring: Implement a comprehensive health monitoring plan that includes regular body weight measurements, assessment of food and water intake, and behavioral observations.
-
Pathological Analysis: If an animal needs to be euthanized due to declining health, perform a thorough necropsy and histopathological analysis to identify any potential organ toxicities.
Q3: How should I prepare this compound for administration?
A3: The method of preparation will depend on the route of administration. For oral gavage in mice, a common method involves dissolving the compound in a suitable vehicle. While the specific vehicle is not always detailed in publications, sterile water or a saline solution is often a starting point for water-soluble salts like maleates. It is critical to assess the solubility and stability of this compound in your chosen vehicle. MedchemExpress suggests that for stock solutions, it can be stored at -80°C for 6 months or -20°C for 1 month.[2]
Quantitative Data Summary
| Animal Model | Species | Dose | Route of Administration | Duration | Key Findings | Reference |
| LAMA2-RD (dyW/dyW) | Mouse | 0.1 mg/kg/day | Not specified | Not specified | Improved weight, locomotor activity, and survival. | [3] |
| LAMA2-RD (dy2J/dy2J) | Mouse | 0.1 mg/kg/day & 1 mg/kg/day | Oral Gavage | 17.5 weeks | 0.1 mg/kg improved respiratory rate and decreased fibrosis. | [5][7] |
| COL6-RD (Col6a1-/-) | Mouse | Not specified | Not specified | Not specified | Decreased apoptosis. | [4] |
| Parkinson's Disease Model | Rhesus Monkey | 0.014 - 0.14 mg/kg | Subcutaneous | Not specified | Optimized dose range. | [1] |
Experimental Protocols
Protocol: Long-Term Oral Administration of this compound in a Mouse Model of Congenital Muscular Dystrophy (dy2J/dy2J)
This protocol is a synthesized example based on published studies.[5]
-
Animal Model: Use dy2J/dy2J mice and age-matched wild-type (e.g., C57BL/6) controls. House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile water or a vehicle determined to be safe and effective for solubilizing the compound.
-
On each day of dosing, dilute the stock solution to the final desired concentrations (e.g., 0.1 mg/kg and 1 mg/kg) with the same vehicle.
-
Prepare a vehicle-only solution for the control group.
-
-
Dosing Regimen:
-
Administer this compound or vehicle once daily via oral gavage.
-
Adjust the volume of administration based on the most recent body weight measurement to ensure accurate dosing.
-
Continue treatment for a predetermined duration (e.g., 17.5 weeks).[5]
-
-
Monitoring and Endpoints:
-
Health Monitoring: Monitor body weight weekly. Observe animals daily for any signs of distress, changes in behavior, or adverse effects.
-
Functional Assessment: Perform functional tests at baseline and regular intervals (e.g., every 4 weeks). Examples include:
-
Grip strength measurement.
-
Open field locomotor activity assessment.
-
Respiratory rate measurement using whole-body plethysmography.[5]
-
-
Terminal Procedures: At the end of the study, euthanize animals and collect tissues for analysis.
-
Histology: Collect muscle tissues (e.g., gastrocnemius, diaphragm) and fix in formalin for paraffin embedding. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Picrosirius Red for fibrosis.
-
Apoptosis Assessment: Collect muscle tissue for analysis of apoptotic markers (e.g., TUNEL staining or Western blot for cleaved caspase-3).
-
-
Visualizations
Caption: Omigapil's mechanism of action in the GAPDH-Siah1 apoptotic pathway.
Caption: Experimental workflow for a long-term Omigapil study in animals.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. Omigapil - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
How to control for variability in Omigapil maleate pharmacokinetic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting pharmacokinetic (PK) studies of Omigapil maleate.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound pharmacokinetic experiments, leading to variability in study results.
Question: Why am I observing high inter-individual variability in Omigapil plasma concentrations?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Genetic Factors | Polymorphisms in drug-metabolizing enzymes or transporters can alter Omigapil's metabolism and distribution. Consider genotyping subjects for relevant pharmacogenes if significant, unexplained variability persists.[1][2] |
| Disease State | The underlying condition, such as Congenital Muscular Dystrophy (CMD), can affect drug absorption, distribution, and clearance.[1] Document and analyze any differences in disease severity or phenotype among study participants. |
| Age and Body Size | In pediatric populations, age and body weight significantly influence drug pharmacokinetics.[1] Ensure accurate dose calculations based on body weight (e.g., mg/kg) and consider age-related physiological differences in your analysis. |
| Concomitant Medications | Co-administration of other drugs can induce or inhibit enzymes responsible for Omigapil metabolism, leading to drug-drug interactions.[1][2] Obtain and review a complete list of all medications, including over-the-counter drugs and supplements, for each participant. |
| Compliance Issues | Inconsistent timing of doses or missed doses will directly impact plasma concentration measurements. Implement a clear dosing schedule and use patient diaries or other methods to monitor and confirm compliance.[1] |
| Food and Environmental Factors | The composition of meals and environmental factors can influence drug absorption.[1] Standardize food intake before and after dosing (e.g., fasting overnight before morning dose) to minimize this variability. |
Question: What could be the source of inconsistent results from my bioanalytical assay for Omigapil?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Sample Collection and Handling | Improper sample collection, processing, or storage can lead to degradation of Omigapil.[2] Ensure all study personnel are trained on standardized procedures for blood collection, centrifugation to obtain plasma, and storage at appropriate temperatures (e.g., -80°C). |
| Assay Variability | Issues with the analytical method, such as instrument malfunction, reagent inconsistency, or procedural deviations, can introduce errors.[3] Use a validated bioanalytical method with established accuracy, precision, and stability.[4] Include quality control (QC) samples at multiple concentration levels in each analytical run to monitor assay performance. |
| Matrix Effects | Endogenous components in the biological matrix (plasma) can interfere with the ionization of Omigapil and its internal standard in mass spectrometry-based assays.[4] Evaluate and minimize matrix effects during method development and validation. |
Frequently Asked Questions (FAQs)
1. What are the key pharmacokinetic parameters of Omigapil from clinical studies?
A phase 1, open-label, ascending dose study (the CALLISTO trial) was conducted in pediatric patients (ages 5-16 years) with LAMA2- or COL6-related congenital muscular dystrophy.[5][6] The key findings from this study are summarized below.
Table 1: Summary of Omigapil Pharmacokinetic Parameters in Pediatric Patients with CMD [5][6]
| Dose Group | N | Cmax (pg/mL)¹ | AUC0-24h (h*pg/mL)¹ | Tmax (h)² |
| 0.02 mg/kg/day | 4 | 138 (51.1) | 823 (349) | 1.5 (0.5-2.0) |
| 0.04 mg/kg/day | 4 | 240 (114) | 1550 (540) | 1.8 (1.5-4.0) |
| 0.06 mg/kg/day | 4 | 396 (126) | 2680 (1030) | 1.5 (1.0-1.5) |
| 0.08 mg/kg/day | 8 | 593 (349) | 4120 (2360) | 1.5 (0.5-4.0) |
¹Data are presented as mean (Standard Deviation). ²Data are presented as median (range).
The study noted slightly greater than dose-proportional increases in systemic exposure (Cmax and AUC) with increasing doses.[5][6] The dose of 0.06 mg/kg/day was identified as the dose that achieved the target systemic exposure.[5][6]
2. What is a recommended experimental protocol for an Omigapil pharmacokinetic study?
Based on the design of the CALLISTO trial, a robust protocol for a multiple-dose PK study in a pediatric population would include the following:
Experimental Protocol: Multiple-Dose Oral Omigapil PK Study
| Phase | Procedure |
| Study Design | An open-label, multiple-dose study. |
| Participants | Pediatric patients with a confirmed diagnosis relevant to the therapeutic indication of Omigapil. Inclusion/exclusion criteria should be clearly defined, considering factors like age, weight, and concomitant medications.[7] |
| Dosing | This compound administered orally once daily. Doses should be calculated based on body weight (mg/kg). |
| Washout/Run-in | A run-in period with a vehicle (placebo) can be included to establish baseline measurements.[5] |
| PK Sampling | Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA). A typical sampling schedule would be: pre-dose (0 h), and at 0.5, 1, 1.5, 2, 4, and 8 hours post-dose.[8] Sampling can be performed on Day 1 (first dose) and at steady-state (e.g., Week 4 and Week 12).[8] |
| Sample Processing | Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis. |
| Bioanalysis | Quantify Omigapil concentrations in plasma using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[4][9] |
| Data Analysis | Calculate pharmacokinetic parameters using non-compartmental analysis. Key parameters include Cmax, Tmax, AUC0-t, and AUC0-24h.[5] |
3. How does Omigapil work, and what is its signaling pathway?
Omigapil is an inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1-mediated apoptosis pathway.[5] Under conditions of cellular stress, nitric oxide (NO) can lead to the S-nitrosylation of GAPDH. This modification allows GAPDH to bind to Siah1, an E3 ubiquitin ligase. The GAPDH-Siah1 complex then translocates to the nucleus, where it contributes to apoptotic cell death.[1][7][10] Omigapil is thought to interfere with this process, thereby preventing apoptosis.
Caption: Omigapil's mechanism of action in the GAPDH-Siah1 apoptotic pathway.
4. What is a general workflow for controlling variability in a pharmacokinetic study?
A systematic approach is crucial to minimize variability and ensure the reliability of pharmacokinetic data.
Caption: A workflow for controlling variability in pharmacokinetic studies.
References
- 1. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 2. Approaches to handling missing or “problematic” pharmacology data: Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDrare: Database of Drug Development for Rare Diseases [raredis.nibiohn.go.jp]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. musculardystrophynews.com [musculardystrophynews.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Nitric oxide-induced nuclear GAPDH activates p300/CBP and mediates apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. musculardystrophynews.com [musculardystrophynews.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Avoiding cytotoxicity with high concentrations of Omigapil maleate
Welcome to the technical support center for Omigapil maleate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding potential issues with cytotoxicity, particularly when using high concentrations of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known to be an inhibitor of the pro-apoptotic GAPDH-Siah1 signaling pathway.[1][2][3] It binds to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its S-nitrosylation and subsequent translocation to the nucleus.[1][2] This, in turn, reduces the expression of pro-apoptotic genes like p53, PUMA, and p21, thereby inhibiting apoptosis.[1][4]
Q2: I am observing unexpected cytotoxicity in my cell cultures at high concentrations of this compound. Why might this be happening?
A2: While Omigapil is an anti-apoptotic agent, high concentrations in in vitro settings can sometimes lead to cytotoxicity for several reasons:
-
Solubility Issues: this compound may precipitate out of solution at high concentrations in aqueous culture media, leading to the formation of microcrystals that can be physically damaging to cells.
-
Off-Target Effects: At concentrations significantly exceeding the effective dose for GAPDH inhibition, Omigapil may interact with other cellular targets, leading to unforeseen toxic effects.
-
Metabolic Burden: High concentrations of any small molecule can place a metabolic burden on cells, potentially disrupting normal cellular processes.
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to have appropriate vehicle controls in your experiments.
Q3: What is the recommended solvent and stock concentration for this compound?
A3: this compound can be dissolved in DMSO to create a stock solution.[5] A common stock concentration is 10 mM. For in vivo studies, various formulations involving DMSO, PEG300, Tween-80, and saline or corn oil have been used to achieve solubility of at least 2.5 mg/mL.[5] It is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q4: What are the typical effective concentrations of Omigapil used in research?
A4: In animal models, doses have ranged from 0.02-0.08 mg/kg/day in clinical trials to 1 mg/kg in mouse studies.[3][4] For cell culture experiments, the optimal concentration should be determined empirically through dose-response studies. It is advisable to start with a wide range of concentrations (e.g., from nanomolar to low micromolar) to identify the therapeutic window for your specific cell type and experimental conditions.
Troubleshooting Guides
Issue 1: High Cell Death Observed in Omigapil-Treated Wells
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound | 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare the final working concentration by diluting the stock solution in pre-warmed culture medium and vortexing thoroughly before adding to the cells. 3. Consider using a formulation with solubilizing agents like PEG300 or Tween-80 if precipitation is suspected, though be mindful of their own potential effects on cells.[5] |
| Vehicle (e.g., DMSO) Toxicity | 1. Run a vehicle control experiment where cells are treated with the same concentration of the solvent used to dissolve this compound. 2. Ensure the final concentration of the vehicle in the culture medium is low (typically ≤ 0.1% for DMSO) and consistent across all treatment groups. |
| Off-Target Cytotoxicity | 1. Perform a dose-response experiment to determine the IC50 for cytotoxicity. This will help you identify the concentration at which this compound becomes toxic to your cells. 2. If possible, use a positive control for apoptosis inhibition to ensure your experimental setup can detect the expected therapeutic effect at non-toxic concentrations. |
| Incorrect Assay for Cell Viability | Some viability assays measure metabolic activity (e.g., MTT assay), which can be affected by the drug without directly causing cell death.[6] Consider using a method that directly measures cell membrane integrity (e.g., Trypan Blue exclusion, LDH release assay) or a fluorescence-based live/dead stain to confirm cytotoxicity.[7] |
Issue 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Preparation | 1. Prepare fresh dilutions of this compound from a single, validated stock for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[5] |
| Variability in Cell Health/Density | 1. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. 2. Seed cells at a consistent density across all plates and experiments. |
| Edge Effects in Multi-Well Plates | 1. To minimize evaporation and temperature fluctuations, avoid using the outer wells of the multi-well plates for experimental conditions. Fill them with sterile PBS or culture medium instead. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Line 'X'
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Cell Viability (%) (Trypan Blue Exclusion) |
| 0 (Vehicle Control) | 100 | 98 |
| 0.1 | 98 | 97 |
| 1 | 95 | 96 |
| 10 | 85 | 90 |
| 50 | 55 | 60 |
| 100 | 20 | 25 |
This table illustrates a hypothetical scenario where cytotoxicity is observed at concentrations above 10 µM.
Table 2: Solubility Formulations for this compound [5]
| Protocol | Solvent Composition | Achieved Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.39 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.39 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.39 mM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution (Molecular Weight of this compound = 391.45 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if needed.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[5]
-
Protocol 2: Assessment of Cytotoxicity using Trypan Blue Exclusion Assay
-
Objective: To determine the percentage of viable cells after treatment with this compound.
-
Materials:
-
Cells cultured in a multi-well plate
-
This compound stock solution
-
Trypsin-EDTA
-
Complete culture medium
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle-only control.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, collect the cell culture supernatant (which may contain dead, detached cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of complete culture medium.
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
Visualizations
Caption: this compound's mechanism of action in inhibiting the GAPDH-Siah1 apoptotic pathway.
Caption: A logical workflow for troubleshooting high cytotoxicity with this compound.
References
- 1. Omigapil - Wikipedia [en.wikipedia.org]
- 2. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 7. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Validation & Comparative
A Comparative Guide to Omigapil Maleate and Selegiline for Neuroprotection in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of omigapil maleate and selegiline, two compounds with distinct mechanisms of action, in preclinical models of Parkinson's disease. The information presented is collated from peer-reviewed scientific literature to support research and development in neurodegenerative diseases.
At a Glance: Key Differences and Mechanisms of Action
This compound and selegiline offer neuroprotective effects through fundamentally different pathways. Selegiline is a well-established selective inhibitor of monoamine oxidase-B (MAO-B), while omigapil is a potent anti-apoptotic agent that acts by inhibiting glyceraldehyde-3-phosphate dehydrogenase (GAPDH).
Selegiline, as an MAO-B inhibitor, prevents the breakdown of dopamine in the brain, thereby increasing its availability. This mechanism not only provides symptomatic relief in Parkinson's disease but is also thought to confer neuroprotection by reducing the oxidative stress generated during dopamine metabolism.
Omigapil, on the other hand, is structurally related to selegiline but does not inhibit MAO-B. Its neuroprotective effects are attributed to its ability to bind to GAPDH, preventing the nuclear translocation of this enzyme and subsequent apoptotic cell death. Preclinical evidence suggests that omigapil's neuroprotective action is significantly more potent than that of selegiline.[1]
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from preclinical studies comparing the neuroprotective effects of this compound (also referred to as CGP 3466B or TCH-346) and selegiline.
In Vitro Neuroprotection in Dopaminergic Neurons
| Compound | Model System | Toxin | Endpoint | IC50 / EC50 | Potency Ratio (Omigapil:Selegiline) | Reference |
| This compound | Rat embryonic midbrain culture | MPP+ | Dopaminergic neuron survival | ~10 pM | ~100:1 | Kragten et al., 1998 |
| Selegiline | Rat embryonic midbrain culture | MPP+ | Dopaminergic neuron survival | ~1 nM | Kragten et al., 1998 |
In Vivo Neuroprotection in Parkinson's Disease Animal Models
| Compound | Animal Model | Toxin | Endpoint | Effective Dose (ED50) | Potency Ratio (Omigapil:Selegiline) | Reference |
| This compound | Mouse | MPTP | Protection of dopaminergic neurons | ~0.01 mg/kg | ~100:1 | Kragten et al., 1998 |
| Selegiline | Mouse | MPTP | Protection of dopaminergic neurons | ~1 mg/kg | Kragten et al., 1998 |
Signaling Pathways and Mechanisms
The distinct mechanisms of action of omigapil and selegiline are illustrated in the following signaling pathway diagrams.
References
A Comparative Analysis of Omigapil Maleate and Rasagiline: A Divergence in Mechanism Beyond MAO-B Inhibition
For researchers, scientists, and drug development professionals, a critical aspect of preclinical and clinical evaluation is the precise understanding of a compound's mechanism of action. This guide provides a comparative analysis of Omigapil maleate and rasagiline, two compounds with neuroprotective properties but fundamentally different molecular targets. While both have been investigated in the context of neurodegenerative diseases, their interaction with monoamine oxidase B (MAO-B) is a key point of divergence.
Contrary to initial assumptions stemming from its structural similarity to the MAO-B inhibitor selegiline, this compound does not inhibit either MAO-A or MAO-B.[1] Its neuroprotective effects are mediated through a distinct anti-apoptotic pathway. Rasagiline, in contrast, is a potent and selective irreversible inhibitor of MAO-B, a well-established target for the treatment of Parkinson's disease.[2][3][4]
Rasagiline: A Potent and Selective MAO-B Inhibitor
Rasagiline is a second-generation propargylamine that acts as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[5] Its mechanism involves the covalent binding to the N5 nitrogen of the flavin residue of MAO-B, leading to the irreversible inactivation of the enzyme.[6][7] This inhibition of MAO-B reduces the breakdown of dopamine in the brain, thereby increasing dopamine levels, which is beneficial in the treatment of Parkinson's disease.[2][3][8]
Quantitative Analysis of Rasagiline's MAO-B Inhibition
The following tables summarize the in vitro and in vivo data for rasagiline's inhibition of MAO-A and MAO-B.
| In Vitro Inhibition of MAO by Rasagiline | |||
| Species | Tissue | IC50 for MAO-B (nM) | IC50 for MAO-A (nM) |
| Rat | Brain | 4.43 ± 0.92 | 412 ± 123 |
| Human | Brain | 14 | 700 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[9][10]
| Ex Vivo Inhibition of MAO by Rasagiline in Rats (Single Dose) | ||
| Tissue | ED50 for MAO-B (mg/kg) | ED50 for MAO-A (mg/kg) |
| Brain | 0.1 ± 0.01 | 6.48 ± 0.81 |
| Liver | 0.042 ± 0.0045 | 2.38 ± 0.35 |
ED50 values represent the dose of the drug that produces 50% of its maximal effect in vivo.[9]
Studies have shown that rasagiline is 5 to 10 times more potent than selegiline at inhibiting MAO-B.[2] In human subjects, a daily dose of 1 mg of rasagiline for 10 days leads to significant blocking of MAO-B sites in the brain.[11]
This compound: An Anti-Apoptotic Agent Targeting GAPDH
This compound, while structurally related to selegiline, does not inhibit MAO-B.[1] Its neuroprotective mechanism is independent of MAO inhibition and instead focuses on the prevention of apoptosis (programmed cell death).[1][12] Omigapil binds to glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and prevents its S-nitrosylation.[1] This, in turn, inhibits the translocation of the GAPDH-SIAH1 complex to the nucleus, a key step in a pro-apoptotic signaling cascade.[1][13] By preventing this nuclear translocation, Omigapil down-regulates the expression of pro-apoptotic genes.[1]
Below is a diagram illustrating the anti-apoptotic signaling pathway of this compound.
Experimental Protocols: In Vitro MAO-B Inhibition Assay
To determine the MAO-B inhibitory activity of a compound like rasagiline, a common method is a fluorometric or spectrophotometric assay.
Principle
The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a monoamine substrate by MAO. In the presence of a peroxidase, the H₂O₂ reacts with a probe to produce a fluorescent or colored product that can be quantified. To specifically measure MAO-B activity, the assay is performed in the presence of a selective MAO-A inhibitor (e.g., clorgyline) to block any contribution from MAO-A.
Materials
-
Phosphate buffer
-
MAO-B enzyme source (e.g., human or rat brain mitochondria)
-
MAO substrate (e.g., benzylamine or tyramine)
-
Selective MAO-A inhibitor (e.g., clorgyline)
-
Horseradish peroxidase (HRP)
-
Fluorometric or colorimetric probe (e.g., Amplex Red, OxiRed™ Probe)
-
Test compound (e.g., rasagiline) at various concentrations
-
Microplate reader
Procedure
-
Enzyme Preparation: Prepare a solution of the MAO-B enzyme source in phosphate buffer.
-
Inhibitor Incubation: In a microplate, add the MAO-B enzyme solution to wells containing either buffer (control) or varying concentrations of the test compound. Also include a selective MAO-A inhibitor in all wells to ensure only MAO-B activity is measured. Incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: To each well, add a reaction mixture containing the MAO substrate, HRP, and the probe.
-
Measurement: Immediately begin measuring the fluorescence or absorbance at the appropriate wavelength in a kinetic mode over a set period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Below is a diagram illustrating the experimental workflow for an in vitro MAO-B inhibition assay.
Conclusion
References
- 1. Omigapil - Wikipedia [en.wikipedia.org]
- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 4. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential (Abstract) | Rambam Maimonides Medical Journal [rmmj.org.il]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo measurement of brain monoamine oxidase B occupancy by rasagiline, using (11)C-l-deprenyl and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of Omigapil Maleate's Efficacy in CMD Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Omigapil maleate is a small molecule inhibitor of the GAPDH-Siah1-mediated apoptosis pathway, a critical mechanism implicated in the pathology of Congenital Muscular Dystrophies (CMD).[1][2] This guide provides a comprehensive comparison of the preclinical efficacy of this compound across different mouse models of CMD, focusing on LAMA2-related (MDC1A) and COL6-related dystrophies. The data presented here is collated from key peer-reviewed studies to facilitate an objective assessment of Omigapil's therapeutic potential.
Mechanism of Action: Inhibition of Apoptosis
Omigapil's therapeutic effect is attributed to its ability to bind to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), preventing its interaction with Siah1, an E3 ubiquitin ligase. This interaction is a key step in a pro-apoptotic signaling cascade. By inhibiting this pathway, Omigapil helps to reduce programmed cell death in muscle fibers, a hallmark of CMD pathology.[1][2]
Efficacy in LAMA2-Related Congenital Muscular Dystrophy (MDC1A) Mouse Models
Two primary mouse models for LAMA2-CMD have been used to evaluate the efficacy of Omigapil: the severely affected dyW/dyW model and the milder dy2J/dy2J model.
Comparative Efficacy Data
| Efficacy Endpoint | dyW/dyW Mouse Model (Erb et al., 2009) | dy2J/dy2J Mouse Model (Yu et al., 2013) |
| Survival | Increased survival at 8 weeks of age. | Not reported (longer lifespan model). |
| Body Weight | Reduced body weight loss. | No significant difference in body weight. |
| Locomotor Activity | Increased locomotive activity. | 0.1 mg/kg Omigapil: Significantly more movement time and less rest time compared to vehicle. |
| Muscle Histology | Fibrosis: Decreased in triceps brachii. Apoptosis: Inhibited in muscle. | Fibrosis: 0.1 mg/kg Omigapil: Significantly decreased in gastrocnemius and diaphragm. 1 mg/kg Omigapil: Significantly decreased in diaphragm. Apoptosis: Decreased. |
| Respiratory Function | Not reported. | 0.1 mg/kg & 1 mg/kg Omigapil: Significantly increased respiratory rates (396-402 vs. 371 breaths/min for vehicle).[3][4] |
| Muscle Strength | Not reported. | No significant differences in normalized forelimb grip strength. |
Experimental Protocols: LAMA2-CMD Studies
-
Animal Model: dyW/dyW mice, a severe model of LAMA2-CMD.
-
Treatment: Omigapil administered at a dose of 1 mg/kg.
-
Route of Administration: Not explicitly stated.
-
Treatment Duration: Started at 21 days of age for 1 week for apoptosis studies. Longer-term studies for survival and locomotor activity were also conducted.
-
Key Outcome Measures:
-
Apoptosis: Assessed in muscle tissue.
-
Body Weight: Monitored throughout the study.
-
Locomotor Activity: Measured to assess motor function.
-
Survival: Recorded to determine the impact on lifespan.
-
Fibrosis: Evaluated in the triceps brachii.
-
-
Animal Model: dy2J/dy2J mice, a milder model of LAMA2-CMD.
-
Treatment: Omigapil administered at 0.1 mg/kg or 1 mg/kg daily.[3]
-
Route of Administration: Oral gavage.[3]
-
Treatment Duration: 17.5 weeks.[3]
-
Key Outcome Measures:
-
Respiratory Rate: Assessed using whole-body plethysmography.[3]
-
Locomotor Activity: Measured using an open-field activity monitoring system to determine total distance, movement time, and rest time.
-
Grip Strength: Forelimb grip strength was measured using a grip strength meter.
-
Histology: Fibrosis was quantified in gastrocnemius and diaphragm muscles. Apoptosis was also assessed.
-
Efficacy in COL6-Related Congenital Muscular Dystrophy Mouse Model
The Col6a1-/- mouse model is utilized for preclinical studies of COL6-related CMD. This model exhibits a myopathic phenotype with mitochondrial dysfunction and spontaneous apoptosis.[2][5]
Available Efficacy Data
While studies of Omigapil in the Col6a1-/- mouse model have been conducted, the quantitative efficacy data remains largely unpublished.[1] Available information indicates that Omigapil treatment in this model has been shown to decrease apoptosis.[1] However, without published data on functional outcomes such as muscle strength, locomotor activity, or survival, a direct quantitative comparison to the LAMA2-CMD models is not feasible at this time.
Experimental Protocol: COL6-CMD Study
Detailed experimental protocols from the Omigapil studies in the Col6a1-/- mouse model are not publicly available due to the unpublished nature of the full results.
Summary and Conclusion
The available preclinical data provides strong evidence for the efficacy of this compound in mouse models of LAMA2-related Congenital Muscular Dystrophy. In both the severe dyW/dyW and the milder dy2J/dy2J models, Omigapil demonstrated positive effects on key pathological features of the disease, including apoptosis, fibrosis, and functional outcomes like locomotor activity and respiratory function. The study in the dy2J/dy2J model suggests that a lower dose of 0.1 mg/kg may be more effective for certain histological improvements.
For COL6-related CMD, while the rationale for using an anti-apoptotic agent like Omigapil is supported by the known pathology of the Col6a1-/- mouse model, a comprehensive assessment of its efficacy is hampered by the lack of published quantitative data.
Overall, the cross-study validation in LAMA2-CMD mouse models supports the continued investigation of Omigapil as a potential therapeutic for this devastating disease. Further publication of data from the COL6-CMD model studies is crucial for a complete understanding of Omigapil's potential across different forms of Congenital Muscular Dystrophy.
References
- 1. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial dysfunction and apoptosis in myopathic mice with collagen VI deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy | PLOS One [journals.plos.org]
- 4. Omigapil Treatment Decreases Fibrosis and Improves Respiratory Rate in dy2J Mouse Model of Congenital Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial dysfunction and apoptosis in myopathic mice with collagen VI deficiency | Consiglio Nazionale delle Ricerche [cnr.it]
Benchmarking Omigapil Maleate: A Comparative Guide to GAPDH-Binding Compounds for Neuroprotection and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Omigapil maleate and other prominent compounds that target the multifaceted enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This document synthesizes available experimental data to illuminate the therapeutic potential and mechanistic nuances of these molecules.
Glyceraldehyde-3-Phosphate Dehydrogenase, a key enzyme in glycolysis, has emerged as a critical regulator of various cellular processes beyond its metabolic role, including apoptosis, DNA repair, and cellular stress responses. Its involvement in pathological conditions, particularly neurodegenerative diseases, has made it an attractive target for therapeutic intervention. This compound, a compound initially investigated for Parkinson's disease and ALS, has garnered significant interest for its neuroprotective effects, which are mediated through its interaction with GAPDH. This guide benchmarks this compound against other known GAPDH-binding compounds to provide a comprehensive resource for researchers in the field.
Quantitative Comparison of GAPDH-Binding Compounds
The following table summarizes the available quantitative data for this compound and other selected GAPDH-binding compounds. It is important to note that the IC50 values presented have been sourced from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Target/Mechanism | Reported IC50/Effective Concentration | Organism/Cell Line | Reference |
| This compound (CGP3466B) | Inhibits S-nitrosylation of GAPDH, prevents GAPDH-Siah1 binding | Subnanomolar concentrations prevent S-nitrosylation; 1 nM abolishes GAPDH/Siah1 binding | RAW2 outlandish cells | [1][2] |
| Heptelidic acid (Koningic acid) | Irreversible GAPDH inhibitor | 90 µM (enzymatic assay) | Not specified | [3] |
| 5 µM (cell viability, HEK293T expressing resistant GAPDH) | Human Embryonic Kidney (HEK293T) | [3] | ||
| 169 ng/ml (JM1), 126.5 ng/ml (Reh) (cell viability) | Human B-cell acute lymphoblastic leukemia cell lines | [4] | ||
| Carbenoxolone | Non-specific GAPDH inhibitor | 104 µM (inhibition of NMDA-evoked currents) | Murine hippocampus | |
| (-)-Epigallocatechin Gallate (EGCG) | Inhibits GAPDH | 10 µM (WI38VA), 120 µM (WI38) (cell growth inhibition) | Human fibroblasts (normal and SV40-transformed) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
This compound's Mechanism of Action
Caption: Mechanism of this compound in preventing apoptosis.
Experimental Workflow: GAPDH Binding Assay
Caption: Workflow for determining GAPDH binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of GAPDH-binding compounds.
GAPDH Enzymatic Activity Assay
This assay measures the enzymatic activity of GAPDH by monitoring the reduction of NAD+ to NADH.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
GAPDH enzyme
-
Test compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT
-
Substrate Solution: 2 mM Glyceraldehyde-3-phosphate, 2 mM NAD+ in Assay Buffer
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of the test compound dilution to each well.
-
Add 80 µL of Substrate Solution to each well.
-
To initiate the reaction, add 10 µL of GAPDH enzyme solution to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-15 minutes at 37°C.
-
The rate of NADH production is proportional to the GAPDH activity. Calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
S-Nitrosylation of GAPDH Assay (Biotin-Switch Assay)
This method is used to detect the S-nitrosylation of GAPDH.
Materials:
-
Cell lysates or purified GAPDH
-
Blocking Buffer: HEN buffer (250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) with 2.5% SDS and 20 mM methyl methanethiosulfonate (MMTS)
-
Wash Buffer: HEN buffer with 1% Triton X-100
-
Labeling Buffer: HEN buffer with 1% SDS, 4 mM biotin-HPDP, and 1 mM sodium ascorbate
-
Neutravidin-agarose beads
Procedure:
-
Incubate cell lysates or purified GAPDH with an NO donor (e.g., S-nitrosoglutathione, GSNO) to induce S-nitrosylation.
-
Block free thiol groups by incubating the sample in Blocking Buffer for 30 minutes at 50°C.
-
Remove excess MMTS by acetone precipitation.
-
Resuspend the protein pellet in HEN buffer with 1% SDS.
-
Specifically reduce S-nitrosothiols and label the newly formed thiols with biotin by incubating in Labeling Buffer for 1 hour at room temperature.
-
Capture biotinylated proteins using neutravidin-agarose beads.
-
Elute the captured proteins and analyze by Western blotting using an anti-GAPDH antibody.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of GAPDH-binding compounds on cell viability.
Materials:
-
96-well cell culture plate
-
Cells of interest (e.g., neuronal cell line)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
Conclusion
This compound represents a promising therapeutic candidate that functions by inhibiting the pro-apoptotic signaling cascade mediated by S-nitrosylated GAPDH. While direct comparative data on binding affinities and enzymatic inhibition across all GAPDH-binding compounds remains limited, the available information suggests that Omigapil is highly potent in its specific mechanism of action. Further standardized, head-to-head studies are warranted to fully elucidate the comparative efficacy and therapeutic potential of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret future investigations into this critical area of drug discovery.
References
Assessing the Specificity of Omigapil Maleate as a GAPDH Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a multifaceted protein, extending its role beyond glycolysis to critical cellular processes such as apoptosis, DNA repair, and membrane trafficking. This central role has rendered it an attractive target for therapeutic intervention in a variety of diseases, including neurodegenerative disorders and cancer. Omigapil maleate has been investigated as a modulator of GAPDH activity. This guide provides a comparative analysis of this compound's specificity as a GAPDH inhibitor against other known inhibitors, supported by available experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Functions
GAPDH's functions can be broadly categorized into its canonical enzymatic role in glycolysis and its non-glycolytic "moonlighting" activities. The specificity of a GAPDH inhibitor can be assessed by its differential effects on these functions.
This compound: This compound is distinguished by its highly specific mechanism of action. It does not inhibit the enzymatic activity of GAPDH. Instead, this compound binds to GAPDH and prevents its S-nitrosylation, a post-translational modification that triggers a cascade of events leading to apoptosis.[1] Specifically, it inhibits the interaction between S-nitrosylated GAPDH and the E3 ubiquitin ligase Siah1, thereby preventing the nuclear translocation of this pro-apoptotic complex.[2][3] This targeted approach aims to preserve the essential metabolic function of GAPDH while blocking its involvement in cell death pathways.
Koningic Acid (KA): In contrast to Omigapil, Koningic acid is a potent, irreversible inhibitor of GAPDH's enzymatic activity.[4] It acts as a covalent inhibitor, targeting the catalytic cysteine residue in the active site of the enzyme.[4] This inhibition directly disrupts the glycolytic pathway, leading to a reduction in ATP production.[5] Its anti-cancer effects are largely attributed to this metabolic disruption in highly glycolytic tumor cells.[6][7]
3-Bromopyruvate (3-BP): 3-Bromopyruvate is an alkylating agent that inhibits GAPDH activity, contributing to its anti-tumor properties.[7][8] While it effectively inhibits GAPDH, its reactivity as an alkylating agent suggests a broader range of potential off-target effects.[9] Studies have shown that at lower concentrations, it can exhibit preferential inhibition of GAPDH over other glycolytic enzymes like hexokinase II.[8]
Quantitative Comparison of GAPDH Inhibitors
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that direct comparative studies with standardized assays are limited, and the reported values are derived from various experimental contexts.
| Inhibitor | Target | Mechanism of Action | IC50 / Potency | Primary Cellular Effect |
| This compound | S-nitrosylated GAPDH | Prevents GAPDH-Siah1 interaction | Does not inhibit enzymatic activity. Neuroprotective effects observed at nanomolar concentrations in cell culture.[10] | Inhibition of apoptosis |
| Koningic Acid (KA) | GAPDH (enzymatic) | Covalent modification of catalytic cysteine | ~3.7 - 90 µM for GAPDH enzymatic activity[4] | Inhibition of glycolysis, induction of apoptosis in cancer cells |
| 3-Bromopyruvate (3-BP) | GAPDH (enzymatic) & other thiol-containing proteins | Alkylation of cysteine residues | IC50 for cell proliferation (correlated with GAPDH inhibition) in the low micromolar range (~13-30 µM in colon cancer cells).[8] | Inhibition of glycolysis, ATP depletion, induction of cell death |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the activity and specificity of GAPDH inhibitors.
GAPDH Enzymatic Activity Assay
This assay measures the catalytic function of GAPDH in the glycolytic pathway.
Principle: The enzymatic activity of GAPDH is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The reaction measures the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.
Protocol Outline:
-
Lysate Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) to extract total protein. The protein concentration is determined using a standard method like the Bradford assay.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), NAD+, and the substrate, glyceraldehyde-3-phosphate.
-
Assay: The cell lysate is added to the reaction mixture.
-
Measurement: The change in absorbance at 340 nm is measured over time using a spectrophotometer. The rate of NADH production is proportional to the GAPDH activity.
-
Inhibitor Testing: To test the effect of an inhibitor, the lysate is pre-incubated with the compound for a specified time before adding the substrate to initiate the reaction.
Assessment of GAPDH-Siah1 Interaction (Co-Immunoprecipitation)
This method is used to determine if a compound disrupts the binding of GAPDH to its partner protein, Siah1.
Principle: An antibody specific to one of the proteins of interest (e.g., GAPDH) is used to pull down that protein from a cell lysate. If the other protein (Siah1) is bound to the target protein, it will also be pulled down. The presence of the second protein is then detected by Western blotting.
Protocol Outline:
-
Cell Treatment: Cells are treated with the test compound (e.g., this compound) and a stimulus to induce S-nitrosylation of GAPDH (e.g., a nitric oxide donor).
-
Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
The cell lysate is incubated with an antibody specific for GAPDH.
-
Protein A/G-agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
The eluted proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with an antibody against Siah1 to detect its presence in the immunoprecipitated complex. A decrease in the Siah1 signal in the presence of the inhibitor indicates disruption of the interaction.[10][11]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding.
Figure 1. Dueling functions of GAPDH and points of inhibition.
Figure 2. Co-Immunoprecipitation workflow to assess protein-protein interactions.
Off-Target Effects and Specificity
A critical aspect of drug development is understanding a compound's potential for off-target interactions, which can lead to unforeseen side effects.
-
This compound: The primary mechanism of Omigapil, inhibiting a specific protein-protein interaction that is conditional on a post-translational modification (S-nitrosylation), suggests a high degree of specificity. The lack of inhibition of GAPDH's housekeeping glycolytic function further supports this.[1] However, comprehensive off-target screening data in publicly available literature is limited.
-
Koningic Acid (KA): While described as a selective GAPDH inhibitor, its covalent and irreversible nature raises the possibility of off-target interactions with other proteins containing reactive cysteine residues. Some studies have aimed to assess its off-target effects, with one study suggesting that its cytotoxicity is not easily rescued by modulating nutrient availability, hinting at the robustness of its on-target effect.[4]
-
3-Bromopyruvate (3-BP): As a reactive alkylating agent, 3-BP has a higher intrinsic potential for off-target effects.[9] Its cytotoxicity is not solely due to GAPDH inhibition but also affects other metabolic enzymes and can induce oxidative stress.[8] Efforts to improve its tumor-specific delivery, for instance through liposomal formulations, aim to mitigate off-target toxicity in healthy tissues.[12]
Conclusion
This compound presents a highly specific mechanism for modulating the non-glycolytic, pro-apoptotic functions of GAPDH without interfering with its essential role in cellular metabolism. This contrasts with inhibitors like Koningic acid and 3-Bromopyruvate, which primarily target the enzymatic activity of GAPDH and carry a different profile of potential off-target effects due to their reactive nature. The specificity of Omigapil's action on the GAPDH-Siah1 pathway makes it a valuable tool for studying the non-metabolic roles of GAPDH and a promising candidate for therapeutic strategies where preserving glycolysis is paramount. Further comprehensive off-target screening would be beneficial to fully delineate the interaction profile of all three compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The results of the evaluation of omigapil in congenital muscular dystrophies have been published - Institut de Myologie [institut-myologie.org]
- 4. Metabolic Control Analysis Uncovers a Predictive Model for Selective Targeting of the Warburg Effect through GAPDH Inhibition with a Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of Koningic acid in thyroid cancer by inhibiting cellular glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Molecule Appears to Shut Off Cancer Cells’ Energy Source | Duke University School of Medicine [medschool.duke.edu]
- 8. The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Bromopyruvate: targets and outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology: 10 years of research experience - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Omigapil Maleate's Efficacy in Mitigating Muscle Apoptosis and Fibrosis
In the landscape of therapeutic development for muscular dystrophies, targeting secondary pathological cascades such as apoptosis and fibrosis is a critical strategy to preserve muscle integrity and function. This guide provides a comparative analysis of Omigapil maleate, an inhibitor of the glyceraldehyde-3-phosphate dehydrogenase (GAPDH)-Siah1 mediated apoptotic pathway, against other therapeutic alternatives. The focus is on the preclinical evidence of their effects on reducing programmed cell death (apoptosis) and scar tissue formation (fibrosis) in muscle.
Mechanism of Action: Omigapil's Anti-Apoptotic Pathway
Omigapil exerts its primary therapeutic effect by intervening in a specific pro-apoptotic signaling cascade. It binds to GAPDH, preventing its S-nitrosylation-induced interaction with the E3 ubiquitin ligase Siah1.[1][2] This action blocks the translocation of the GAPDH-Siah1 complex to the nucleus, thereby preventing the subsequent activation of acetyltransferases that promote the expression of pro-apoptotic genes like p53, PUMA, and p21.[1][3] This targeted mechanism positions Omigapil as a direct inhibitor of a key cell death pathway implicated in the pathology of certain congenital muscular dystrophies (CMD).[2][4]
References
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Omigapil Maleate
FOR IMMEDIATE REFERENCE: In case of exposure, follow standard laboratory emergency protocols. Seek immediate medical attention for any significant exposure.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Omigapil maleate. The following procedural guidance is designed to answer specific operational questions and establish safe laboratory practices.
Hazard Identification and Risk Assessment
This compound is an orally bioavailable inhibitor of GAPDH nitrosylation, functioning as an apoptosis inhibitor.[1][2][3] While specific hazard data from a comprehensive Safety Data Sheet (SDS) is not publicly available, its classification as a bioactive small molecule necessitates careful handling to avoid unintentional exposure. The primary risks are associated with inhalation of airborne powder, skin contact, and ingestion.
A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment must consider the quantity of the substance being used, the potential for aerosol generation, and the specific manipulations being performed.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, safety glasses with side shields, and nitrile gloves.[4][5][6] The selection of more advanced PPE depends on the specific experimental protocol and risk assessment.
| Level of Protection | Required PPE | When to Use |
| Primary | - Standard Lab Coat- Safety Glasses with side shields- Nitrile Gloves (single pair) | For all procedures involving handling of this compound in solution or small quantities of solid. |
| Secondary | - Chemical Splash Goggles- Double Nitrile Gloves- Disposable Gown | When there is a risk of splashing, such as during the preparation of stock solutions or handling larger volumes. |
| Tertiary | - Face Shield (in addition to goggles)- Chemical-Resistant Apron- Respiratory Protection (e.g., N95 respirator or as determined by safety officer) | For procedures with a high risk of aerosol generation, such as weighing and aliquoting the powder form, or when working with large quantities. |
Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Handling and Operational Plan
3.1. Engineering Controls:
-
Chemical Fume Hood: All weighing and initial dilutions of powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
3.2. Procedural Steps for Safe Handling:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on the appropriate level of PPE as determined by your risk assessment.
-
Weighing (Powder):
-
Perform all weighing of powdered this compound within a chemical fume hood.
-
Use a dedicated spatula and weighing paper.
-
Carefully transfer the powder to the dissolution vessel, avoiding the creation of dust.
-
-
Dissolution:
-
Add the solvent to the vessel containing the this compound powder slowly to prevent splashing.
-
If necessary, use sonication or gentle heating to aid dissolution as per experimental protocols.[1]
-
-
Handling Solutions:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
Use a vortex or magnetic stirrer for mixing to avoid manual shaking that can lead to spills.
-
-
Post-Handling:
-
Wipe down the work area with an appropriate cleaning agent.
-
Properly dispose of all contaminated materials (see Section 5).
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Storage
-
Stock Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Ensure containers are sealed to prevent evaporation and contamination.[1]
-
Solid Compound: Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, weighing paper, pipette tips, and any other disposable materials that have come into contact with this compound. Collect this waste in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 391.42 g/mol .[7]
-
PPE and Engineering Controls: Don secondary level PPE (chemical splash goggles, double nitrile gloves, disposable gown). Perform all subsequent steps in a chemical fume hood.
-
Weighing:
-
Place a clean, empty microcentrifuge tube on an analytical balance and tare.
-
Carefully add the calculated mass of this compound powder to the tube.
-
-
Dissolution:
-
Add the appropriate volume of dimethyl sulfoxide (DMSO) to the microcentrifuge tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.[1]
-
-
Storage:
-
Clearly label the tube with "this compound, 10 mM in DMSO," the date, and your initials.
-
Parafilm the cap to prevent evaporation and store at -20°C or -80°C.[1]
-
Visualizations
Caption: PPE selection workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Omigapil - Wikipedia [en.wikipedia.org]
- 3. Phase 1 Open-Label Study of Omigapil in Patients With LAMA2- or COL6-Related Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 7. GSRS [gsrs.ncats.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
